13,14-Dihydro PGE1-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H36O5 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1/i5D2,8D2 |
Clé InChI |
DPOINJQWXDTOSF-FPAMYAGQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 13,14-Dihydro Prostaglandin E1-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 13,14-Dihydro Prostaglandin (B15479496) E1-d4 (13,14-Dihydro PGE1-d4), a deuterated analog of a biologically active metabolite of Prostaglandin E1 (PGE1). This document details its chemical properties, its primary application as an internal standard in mass spectrometry-based quantification, and its biological activities. Detailed experimental protocols for its use in analytical chemistry and for the assessment of its biological effects are provided, along with key quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function and application in research and drug development.
Introduction
13,14-Dihydro Prostaglandin E1 (13,14-Dihydro PGE1) is a significant, biologically active metabolite of Prostaglandin E1 (PGE1), an eicosanoid involved in a myriad of physiological and pathological processes. The deuterated form, this compound, is a stable isotope-labeled version of this metabolite. It contains four deuterium (B1214612) atoms, which increases its molecular weight without significantly altering its chemical and physical properties. This characteristic makes it an ideal internal standard for the accurate quantification of endogenous 13,14-Dihydro PGE1 in various biological matrices using mass spectrometry. Its use is critical for pharmacokinetic studies, biomarker discovery, and understanding the metabolic fate of PGE1.
Chemical and Physical Properties
This compound is a deuterated prostaglandin, the key properties of which are summarized in the table below.
| Property | Value |
| Synonyms | 13,14-dh PGE1-d4, Prostaglandin E0-d4 |
| Molecular Formula | C₂₀H₃₂D₄O₅ |
| Molecular Weight | 360.5 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Formulation | A solution in methyl acetate |
| Storage | -20°C |
| Stability | ≥ 2 years |
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard for the quantification of 13,14-Dihydro PGE1 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The addition of a known amount of the deuterated standard to a sample at an early stage of preparation allows for the correction of analyte loss during extraction, purification, and analysis, as well as for variations in instrument response.
Experimental Protocol: Quantification of 13,14-Dihydro PGE1 in Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of 13,14-Dihydro PGE1 in a plasma matrix. Optimization of specific parameters may be required for different instrumentation and sample types.
3.1.1. Materials and Reagents
-
This compound internal standard solution (e.g., 1 µg/mL in methyl acetate)
-
13,14-Dihydro PGE1 analytical standard
-
Human plasma (or other biological matrix)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
3.1.2. Sample Preparation
-
Spiking: To 500 µL of plasma sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
Protein Precipitation: Add 1 mL of cold methanol to the plasma sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
13,14-Dihydro PGE1: Precursor ion (Q1) m/z 355.3 → Product ion (Q3) m/z 271.2
-
This compound: Precursor ion (Q1) m/z 359.3 → Product ion (Q3) m/z 275.2
-
-
Data Analysis: The concentration of 13,14-Dihydro PGE1 in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard.
-
Experimental Workflow Diagram
Biological Activity
13,14-Dihydro PGE1 is not merely an inactive metabolite; it exhibits significant biological activity, in some cases comparable to its parent compound, PGE1.
Inhibition of Platelet Aggregation
13,14-Dihydro PGE1 is a potent inhibitor of ADP-induced platelet aggregation.[1][2] This effect is crucial for regulating hemostasis and thrombosis.
4.1.1. Quantitative Data on Platelet Aggregation Inhibition
| Compound | Assay Condition | IC₅₀ Value |
| 13,14-Dihydro PGE1 | ADP-induced aggregation in human platelet-rich plasma | 31 nM[1][2] |
| 13,14-Dihydro PGE1 | ADP-induced aggregation in washed human platelets | 21 nM[1][2] |
| PGE1 | ADP-induced aggregation in human platelet-rich plasma | 40 nM[1][2] |
4.1.2. Experimental Protocol: ADP-Induced Platelet Aggregation Assay
This protocol describes a method for assessing the inhibitory effect of 13,14-Dihydro PGE1 on platelet aggregation using light transmission aggregometry.
4.1.2.1. Materials and Reagents
-
Freshly drawn human blood in 3.2% sodium citrate
-
13,14-Dihydro PGE1
-
Adenosine diphosphate (B83284) (ADP)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
4.1.2.2. Procedure
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregation Measurement:
-
Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 50 µL of a test solution (vehicle control or 13,14-Dihydro PGE1 at various concentrations) and incubate for 2 minutes.
-
Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5 µM).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis: The percentage of aggregation is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of aggregation) is determined from a dose-response curve.
Activation of Adenylate Cyclase
13,14-Dihydro PGE1 activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] cAMP is a crucial second messenger in many cellular processes, including the inhibition of platelet activation.
4.2.1. Quantitative Data on Adenylate Cyclase Activation
| Compound | Cell Line | Kₐ꜀ₜ Value |
| 13,14-Dihydro PGE1 | NCB-20 hybrid cells | 668 nM[1][2] |
4.2.2. Experimental Protocol: Adenylate Cyclase Activation Assay
This protocol outlines a method for measuring the activation of adenylate cyclase in response to 13,14-Dihydro PGE1.
4.2.2.1. Materials and Reagents
-
Cell line expressing PGE1 receptors (e.g., NCB-20)
-
13,14-Dihydro PGE1
-
Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and a phosphodiesterase inhibitor like IBMX)
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
4.2.2.2. Procedure
-
Cell Culture: Culture the chosen cell line to an appropriate confluency.
-
Cell Stimulation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 15 minutes.
-
Add various concentrations of 13,14-Dihydro PGE1 or a vehicle control and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Cell Lysis: Stop the reaction by removing the medium and adding a cell lysis buffer.
-
cAMP Measurement:
-
Centrifuge the cell lysates to remove debris.
-
Measure the cAMP concentration in the supernatant using a competitive cAMP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis: The amount of cAMP produced is quantified, and the Kₐ꜀ₜ value (the concentration of the agonist that produces half-maximal activation) is determined from a dose-response curve.
Signaling Pathway
PGE1 and its metabolite, 13,14-Dihydro PGE1, exert their effects by binding to prostanoid E receptors (EP receptors), which are G-protein coupled receptors. The activation of adenylate cyclase is primarily mediated through the EP2 and EP4 receptors, which are coupled to the stimulatory G-protein, Gs.
PGE1 Signaling Pathway Diagram
References
An In-depth Technical Guide to 13,14-Dihydro-PGE1-d4
Introduction
13,14-Dihydroprostaglandin E1-d4 (13,14-dh PGE1-d4) is a deuterated analog of 13,14-dihydroprostaglandin E1 (13,14-dh PGE1), a primary and biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1).[1][2][3] Due to its isotopic labeling, 13,14-dh PGE1-d4 serves as an ideal internal standard for the precise quantification of its non-deuterated counterpart, 13,14-dh PGE1, in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, the biological activity of its parent compound, relevant signaling pathways, and key experimental protocols for its application.
Section 1: Chemical Structure and Physicochemical Properties
13,14-Dihydro-PGE1-d4 is structurally identical to its endogenous analog, with the exception of four deuterium (B1214612) atoms located at the 3 and 4 positions of the carboxylic acid side chain.[4] This substitution increases the molecular weight, allowing it to be distinguished from the native compound by mass spectrometry without significantly altering its chemical behavior during sample extraction and chromatographic separation.
Chemical Identifiers:
-
Formal Name: 9-oxo-11α,15S-dihydroxy-prostan-1-oic-3,3,4,4-d4 acid[4]
-
Synonyms: 13,14-dh PGE1-d4, Prostaglandin E0-d4[4]
-
Molecular Formula: C₂₀H₃₂D₄O₅[5]
-
SMILES: CCCCC--INVALID-LINK--CC--INVALID-LINK----INVALID-LINK--CC1=O[4]
Physicochemical Data
The key physicochemical properties of 13,14-Dihydro-PGE1-d4 are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 360.5 g/mol | [5] |
| Purity | ≥99% of deuterated forms (d₁-d₄) | [4][5] |
| Formulation | A solution in methyl acetate | [4][5] |
| Solubility (DMF) | 50 mg/mL | [4] |
| Solubility (DMSO) | 50 mg/mL | [4] |
| Solubility (Ethanol) | 50 mg/mL | [4] |
| Solubility (PBS, pH 7.2) | 1 mg/mL | [4] |
| Stability | ≥ 2 years (when stored appropriately) | [4] |
Section 2: Biological Activity and Mechanism of Action
The biological activity is characterized for the non-deuterated parent compound, 13,14-dihydro PGE1, which is a potent metabolite of PGE1 with comparable or slightly greater potency in some systems.[1]
Inhibition of Platelet Aggregation
13,14-dh PGE1 is a known inhibitor of ADP-induced platelet aggregation.[1][6][7] Studies have shown it to be slightly more potent than its precursor, PGE1.[1][4] This anti-aggregation effect is a key aspect of its biological function. The combined addition of 13,14-dh PGE1 and nitric oxide (NO) results in an additive inhibitory effect on platelet aggregation.[8]
Adenylate Cyclase Activation
The mechanism underlying its anti-platelet and other cellular effects involves the activation of adenylate cyclase.[1][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in numerous signaling pathways.
Antimitotic Activity
PGE1 is recognized for its antimitotic activity, mediated by its ability to increase cAMP in vascular smooth muscle cells.[9] Its metabolite, 13,14-dh PGE1, also exhibits significant antimitotic properties, demonstrating approximately 90% of the activity of PGE1 in inhibiting stress-induced increases in mitotic activity in the aortic wall.[9]
Quantitative Biological Activity Data
| Assay | Target System | Value | Source(s) |
| Platelet Aggregation Inhibition (IC₅₀) | Human platelet-rich plasma (ADP-induced) | 31 nM | [1][4] |
| Platelet Aggregation Inhibition (IC₅₀) | Washed human platelets (ADP-induced) | 21 nM | [1][4] |
| Platelet Aggregation Inhibition (ID₅₀) | Human platelet-rich plasma (ADP-induced) | 10.8 ng/mL | [7][8] |
| Adenylate Cyclase Activation (Kact) | NCB-20 hybrid cells | 668 nM | [1][4] |
Section 3: Signaling Pathway
The biological effects of 13,14-dh PGE1 are primarily mediated through its interaction with prostanoid EP receptors, which are G-protein coupled receptors (GPCRs). Activation of specific EP receptors (e.g., EP2, EP4) leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylate cyclase, leading to an increase in intracellular cAMP levels. The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, culminating in a cellular response such as the inhibition of platelet aggregation or smooth muscle relaxation.
Caption: Signaling pathway of 13,14-dihydro-PGE1 via EP receptor activation.
Section 4: Key Experimental Methodologies
Quantification by LC-MS/MS using Isotope Dilution
The primary application of 13,14-Dihydro-PGE1-d4 is as an internal standard for accurate quantification of endogenous 13,14-dh PGE1. Isotope dilution mass spectrometry is the gold standard for this purpose.
Experimental Protocol:
-
Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate).
-
Internal Standard Spiking: A known amount of 13,14-Dihydro-PGE1-d4 is added to the sample at the earliest stage of preparation.
-
Extraction: Prostaglandins are extracted from the biological matrix, typically using solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.
-
Derivatization (Optional for GC-MS): Analytes may be derivatized to improve their volatility and chromatographic properties for GC-MS analysis.
-
Chromatographic Separation: The extracted sample is injected into an LC or GC system. The analytes are separated on a chromatographic column based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated analytes are ionized (e.g., by electrospray ionization for LC-MS) and detected by a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous analyte (13,14-dh PGE1) and the deuterated internal standard (13,14-dh PGE1-d4).
-
Quantification: The concentration of the endogenous analyte is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: General experimental workflow for LC-MS/MS quantification.
Platelet Aggregation Assay
This protocol outlines a method to determine the IC₅₀ value for the inhibition of ADP-induced platelet aggregation.
Experimental Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
-
Preparation of Washed Platelets (Optional):
-
Treat PRP with apyrase and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.
-
-
Aggregation Measurement:
-
Use a light-transmission aggregometer. Pre-warm PRP or washed platelet samples to 37°C.
-
Add various concentrations of 13,14-dh PGE1 (or vehicle control) to the platelet samples and incubate for a short period (e.g., 2-5 minutes).
-
Induce aggregation by adding a submaximal concentration of ADP.
-
Monitor the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of 13,14-dh PGE1 relative to the vehicle control.
-
Plot the inhibition percentage against the log concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
13,14-Dihydro-PGE1-d4 is an indispensable tool for researchers in the fields of pharmacology, clinical chemistry, and drug metabolism. Its primary utility as an internal standard enables the reliable and accurate measurement of its biologically active counterpart, 13,14-dh PGE1.[4] Understanding the potent biological activities of the parent compound—including inhibition of platelet aggregation and antimitotic effects through the activation of the adenylate cyclase pathway—provides critical context for studies investigating the metabolism and physiological roles of PGE1 and its derivatives.[1][9] The methodologies and data presented in this guide offer a technical foundation for professionals utilizing this compound in their research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 13,14-dihydro Prostaglandin E1-d4 - Cayman Chemical [bioscience.co.uk]
- 6. 13,14-Dihydroprostaglandin E1, Prostaglandin E1 (PGE1) metabolite (CAS 19313-28-1) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13,14-dihydro-PGE1, an in-vivo metabolite of PGE1, decreases mitotic activity induced by corticosteroid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Labeling of 13,14-Dihydro PGE1-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and biological context of 13,14-Dihydro Prostaglandin (B15479496) E1-d4. It is designed to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
13,14-Dihydro Prostaglandin E1 (13,14-Dihydro PGE1) is a principal and biologically active metabolite of Prostaglandin E1 (PGE1), a lipid mediator involved in a myriad of physiological processes. Due to its inherent biological activity, which is comparable to its parent compound, 13,14-Dihydro PGE1 is of significant interest in pharmacological research. The deuterated isotopologue, 13,14-Dihydro PGE1-d4, serves as an essential internal standard for its quantification in biological matrices by mass spectrometry, enabling precise pharmacokinetic and metabolic studies. This guide details a plausible synthetic route for this compound, its biological activity, and the signaling pathways it modulates.
Synthesis and Labeling of this compound
Proposed Synthetic Workflow
The proposed synthesis commences with the readily available Corey lactone diol, a cornerstone intermediate in prostaglandin synthesis. The workflow involves the elaboration of the alpha and omega side chains, followed by selective reduction of the C13-C14 double bond and subsequent deuteration of the alpha-chain.
Caption: Proposed synthetic and labeling workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis and labeling of this compound.
Step 1: Synthesis of PGE1 from Corey Lactone Diol
The synthesis of PGE1 from the Corey lactone diol is a well-documented process and will not be detailed here. It typically involves:
-
Protection of the hydroxyl groups.
-
Oxidation of the primary alcohol to an aldehyde.
-
Wittig reaction to install the alpha-chain.
-
Reduction of the lactone to a lactol.
-
Wittig-Horner-Emmons reaction to install the omega-chain.
-
Reduction of the C-15 ketone.
-
Deprotection of the hydroxyl groups.
-
Selective oxidation of the C-9 hydroxyl group to a ketone.
Step 2: Selective Reduction of PGE1 to 13,14-Dihydro PGE1
-
Materials: Prostaglandin E1 (1 eq), Palladium on Carbon (10% w/w), Ethyl Acetate (B1210297), Hydrogen gas.
-
Procedure:
-
Dissolve Prostaglandin E1 in ethyl acetate in a hydrogenation vessel.
-
Add 10% Palladium on Carbon catalyst to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 13,14-Dihydro PGE1.
-
Step 3: Esterification of 13,14-Dihydro PGE1
-
Materials: 13,14-Dihydro PGE1 (1 eq), Methyl Iodide (excess), Potassium Carbonate (excess), Acetone.
-
Procedure:
-
Dissolve 13,14-Dihydro PGE1 in acetone.
-
Add potassium carbonate and methyl iodide to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain 13,14-Dihydro PGE1 methyl ester.
-
Step 4: Deuteration of 13,14-Dihydro PGE1 Methyl Ester
-
Materials: 13,14-Dihydro PGE1 methyl ester (1 eq), Deuterium Oxide (D₂O), Sodium Deuteroxide (NaOD) in D₂O.
-
Procedure:
-
Dissolve the 13,14-Dihydro PGE1 methyl ester in a suitable solvent (e.g., deuterated methanol).
-
Add a solution of sodium deuteroxide in deuterium oxide.
-
Stir the reaction mixture at room temperature, monitoring the deuterium incorporation by ¹H NMR spectroscopy and Mass Spectrometry.
-
The enolate formed under basic conditions will equilibrate with the deuterated solvent, leading to the exchange of protons at the alpha and beta positions (C-3 and C-4) for deuterium.
-
Upon maximal deuteration, neutralize the reaction with a deuterated acid (e.g., DCl in D₂O).
-
Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield this compound methyl ester.
-
Step 5: Hydrolysis of this compound Methyl Ester
-
Materials: this compound methyl ester (1 eq), Lithium Hydroxide (B78521) (excess), Tetrahydrofuran (B95107)/Water.
-
Procedure:
-
Dissolve the deuterated methyl ester in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain this compound.
-
Quantitative Data
The biological activity of 13,14-Dihydro PGE1 has been characterized in various in vitro assays.
| Parameter | Value | Cell/System | Reference |
| Platelet Aggregation Inhibition (IC₅₀) | |||
| 13,14-Dihydro PGE1 | 31 nM | Human Platelet-Rich Plasma | [1][2][3] |
| 13,14-Dihydro PGE1 | 21 nM | Washed Human Platelets | [1][2][3] |
| PGE1 (for comparison) | 40 nM | Human Platelet-Rich Plasma | [1][2][3] |
| Adenylate Cyclase Activation (Kₐ) | |||
| 13,14-Dihydro PGE1 | 668 nM | NCB-20 Hybrid Cells | [1][2][3] |
| Synthetic and Labeling Parameters (Representative) | |
| Reaction Step | Expected Yield / Purity |
| Selective Reduction of PGE1 | >95% |
| Esterification | >90% |
| Deuteration | >90% |
| Hydrolysis | >95% |
| Isotopic Purity | ≥98% deuterated forms (d₁-d₄) |
Signaling Pathways
13,14-Dihydro PGE1 exerts its biological effects by acting on the same E-prostanoid (EP) receptors as PGE1. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades.
EP1 Receptor Signaling
The EP1 receptor is coupled to Gq proteins. Its activation leads to an increase in intracellular calcium levels.
Caption: EP1 Receptor Signaling Pathway.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: EP2/EP4 Receptor Signaling Pathway.
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: EP3 Receptor Signaling Pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and understanding of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the compiled quantitative data underscores its biological relevance. The elucidation of its signaling mechanisms through the EP receptor family provides a solid foundation for further pharmacological investigation. The availability of isotopically labeled standards like this compound is paramount for the accurate assessment of this important prostaglandin metabolite in both preclinical and clinical research, ultimately contributing to a deeper understanding of its role in health and disease.
References
- 1. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 13,14-Dihydro Prostaglandin E1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1) is a primary and biologically active metabolite of the potent vasoactive and anti-platelet agent, Prostaglandin E1 (PGE1). While often considered in the context of its parent compound, 13,14-Dihydro PGE1 exhibits a significant pharmacological profile of its own, contributing to the overall therapeutic effects observed after PGE1 administration. This technical guide provides a comprehensive overview of the biological significance of 13,14-Dihydro PGE1, detailing its mechanism of action, quantitative biological activities, and the experimental protocols used to elucidate its function. The document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating prostanoid signaling and its therapeutic applications.
Introduction
Prostaglandin E1 (PGE1), also known as alprostadil, is a lipid autacoid derived from the metabolism of dihomo-γ-linolenic acid.[1] It exerts a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[2][3] Following its systemic administration, PGE1 is rapidly metabolized, primarily in the lungs, to several metabolites. Among these, 13,14-Dihydro PGE1 is of particular interest as it retains significant biological activity, unlike other metabolites such as 15-keto-PGE1 and 15-keto-13,14-dihydro-PGE1, which are largely inactive.[4][5]
The formation of this active metabolite is a crucial consideration in understanding the pharmacokinetics and pharmacodynamics of PGE1-based therapies. Evidence suggests that the sustained therapeutic effects of PGE1 infusions may be, in part, attributable to the actions of 13,14-Dihydro PGE1.[4] This guide delves into the specific biological roles of this metabolite, its interaction with prostanoid receptors, and the downstream signaling pathways it modulates.
Metabolism of Prostaglandin E1
The metabolic cascade of PGE1 involves several enzymatic steps. The initial and rate-limiting step is the oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to the formation of 15-keto-PGE1.[6] This is followed by the reduction of the C13-C14 double bond by prostaglandin reductase, yielding 13,14-dihydro-15-keto-PGE1.[7] 13,14-Dihydro PGE1 is formed through the reduction of the C13-C14 double bond of PGE1, a reaction that can occur in various tissues.[8]
Metabolism of Prostaglandin E1.
Quantitative Biological Data
The biological activity of 13,14-Dihydro PGE1 has been quantified in several key assays, demonstrating its potency, which is often comparable to its parent compound, PGE1.
| Parameter | Value | Species/System | Reference |
| Platelet Aggregation Inhibition (IC50) | |||
| ADP-induced (Platelet-Rich Plasma) | 31 nM | Human | [9][10] |
| ADP-induced (Washed Platelets) | 21 nM | Human | [9] |
| Comparative IC50 for PGE1 | 40 nM | Human | [9][10] |
| Adenylate Cyclase Activation (Kact) | 668 nM | NCB-20 Hybrid Cells | [9] |
| Receptor Binding Affinity (pKi) | |||
| EP4 Receptor | 8.5 | Human | |
| Antimitotic Activity | ~90% of PGE1 activity | Rabbit Aortic Smooth Muscle Cells | [11] |
Mechanism of Action and Signaling Pathways
13,14-Dihydro PGE1, like PGE1, exerts its effects primarily through interaction with E-type prostanoid (EP) receptors, which are G protein-coupled receptors (GPCRs). There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling cascades.
The activation of adenylate cyclase by 13,14-Dihydro PGE1 strongly suggests its interaction with Gs-coupled EP receptors, namely EP2 and EP4.[9] This interaction leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
EP4 Receptor Signaling Pathway.
The subsequent increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This signaling cascade is central to many of the physiological effects of 13,14-Dihydro PGE1, including the inhibition of platelet aggregation and vasodilation.
Key Biological Effects
Inhibition of Platelet Aggregation
13,14-Dihydro PGE1 is a potent inhibitor of ADP-induced platelet aggregation.[9][10] Its IC50 value in human platelet-rich plasma is 31 nM, which is slightly more potent than PGE1 (IC50 = 40 nM).[9] This anti-aggregatory effect is mediated by the elevation of intracellular cAMP, which interferes with the signaling pathways that lead to platelet activation and aggregation.
Vasodilation
Similar to PGE1, 13,14-Dihydro PGE1 is expected to be a vasodilator. This effect is a direct consequence of the activation of the EP2/EP4-cAMP-PKA pathway in vascular smooth muscle cells, leading to muscle relaxation and an increase in blood vessel diameter.
Antimitotic Activity
13,14-Dihydro PGE1 has been shown to possess significant antimitotic activity, exerting approximately 90% of the activity of PGE1 in a model of corticosteroid-induced stress in rabbits.[11] This effect is also attributed to the increase in cAMP in vascular smooth muscle cells.[11]
Experimental Protocols
ADP-Induced Platelet Aggregation Assay
This protocol outlines the general procedure for assessing the inhibitory effect of 13,14-Dihydro PGE1 on platelet aggregation using light transmission aggregometry.
Platelet Aggregation Workflow.
Materials:
-
Freshly drawn human venous blood
-
3.2% Sodium citrate (B86180) anticoagulant
-
13,14-Dihydro PGE1 stock solution
-
Adenosine diphosphate (B83284) (ADP) solution
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cellular components. Collect the supernatant (PPP).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add varying concentrations of 13,14-Dihydro PGE1 or vehicle control to the PRP and incubate for a defined period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of 13,14-Dihydro PGE1 compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Adenylate Cyclase Activation Assay
This protocol provides a general framework for measuring the activation of adenylate cyclase by 13,14-Dihydro PGE1 in a cell-based system.
Materials:
-
Cell line expressing the target EP receptor (e.g., NCB-20 cells or HEK293 cells transfected with the EP4 receptor)
-
13,14-Dihydro PGE1
-
Assay buffer (e.g., containing ATP, MgCl2, and a phosphodiesterase inhibitor like IBMX)
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Culture the chosen cell line to an appropriate confluency.
-
Cell Stimulation:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of 13,14-Dihydro PGE1 to the cells and incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve of cAMP concentration versus the concentration of 13,14-Dihydro PGE1. Determine the Kact (activation constant) or EC50 value.
Conclusion and Future Directions
13,14-Dihydro PGE1 is a biologically significant metabolite of PGE1 that contributes to the overall pharmacological profile of its parent compound. Its potent anti-platelet and likely vasodilatory effects, mediated through the activation of EP receptors and subsequent increase in intracellular cAMP, underscore its importance in cardiovascular physiology and pharmacology.
Further research is warranted to fully elucidate the binding affinities of 13,14-Dihydro PGE1 for all EP receptor subtypes (EP1, EP2, and EP3) to provide a more complete picture of its receptor interaction profile. Additionally, a more detailed investigation into the downstream signaling targets and gene expression changes modulated by this metabolite will provide deeper insights into its specific biological roles. A comprehensive understanding of the activity of 13,14-Dihydro PGE1 is crucial for the optimization of existing PGE1-based therapies and the development of novel prostanoid-based therapeutics.
References
- 1. Prostaglandins as reducing agents: a model of adenylate cyclase activation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 4. LIPID MAPS [lipidmaps.org]
- 5. [Metabolism of intravenously administered prostaglandin E1 in patients with peripheral arterial occlusive disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Synthesis and structure-activity relationships of a new class of selective EP3 receptor agonist, 13,14-didehydro-16-phenoxy analogues of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 13,14-Dihydro PGE1-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 13,14-Dihydro Prostaglandin E1-d4 (13,14-Dihydro PGE1-d4), a deuterated analog of the biologically active metabolite of Prostaglandin E1 (PGE1). This document details its chemical and physical properties, its primary application as an internal standard in quantitative analysis, and its relevant biological activities. Detailed experimental protocols and signaling pathway diagrams are provided to support its use in research and development.
Core Product Information
This compound is a synthetic, deuterated version of 13,14-Dihydro PGE1, containing four deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the endogenous, non-labeled 13,14-Dihydro PGE1.[1][2]
Quantitative Data
The following tables summarize the key quantitative information for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Formal Name | 9-oxo-11α,15S-dihydroxy-prostan-1-oic-3,3,4,4-d4 acid |
| Synonyms | 13,14-dh PGE1-d4, Prostaglandin E0-D4 |
| Molecular Formula | C₂₀H₃₂D₄O₅ |
| Molecular Weight | 360.5 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Formulation | A solution in methyl acetate |
| SMILES | CCCCC--INVALID-LINK--CC--INVALID-LINK----INVALID-LINK--CC1=O |
| InChI Key | DPOINJQWXDTOSF-FPAMYAGQSA-N |
Data sourced from Cayman Chemical product information.[1][2]
Table 2: Storage and Stability
| Condition | Recommendation |
| Storage Temperature | -20°C |
| Shipping Conditions | Wet ice in continental US; may vary elsewhere |
| Stability | ≥ 2 years at -20°C |
Data sourced from Cayman Chemical product information.[1]
Table 3: Solubility
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Data sourced from Cayman Chemical product information.[1][2]
Experimental Protocols
Quantification of 13,14-Dihydro PGE1 by LC-MS/MS using this compound as an Internal Standard
This protocol provides a general workflow for the quantification of 13,14-Dihydro PGE1 in biological samples. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.
1. Sample Preparation:
-
Objective: To extract the analyte of interest from the biological matrix (e.g., plasma, cell culture supernatant).
-
Procedure:
-
To a known volume of the biological sample, add a known amount of this compound internal standard.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the prostaglandins (B1171923). A common SPE procedure involves using a C18 column.
-
Wash the column to remove interfering substances.
-
Elute the prostaglandins with an appropriate organic solvent (e.g., methanol, ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate and detect the analyte and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for prostaglandins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transition for 13,14-Dihydro PGE1: The precursor ion (M-H)⁻ is selected and fragmented to a specific product ion.
-
MRM Transition for this compound: The precursor ion (M-H)⁻ is selected and fragmented to its corresponding product ion. The +4 Da mass shift allows for its differentiation from the non-labeled analyte.
-
-
3. Data Analysis:
-
Objective: To determine the concentration of 13,14-Dihydro PGE1 in the original sample.
-
Procedure:
-
Generate a standard curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the peak area ratio for the unknown sample.
-
Calculate the concentration of 13,14-Dihydro PGE1 in the sample by interpolating from the standard curve. The use of the internal standard corrects for any analyte loss during sample preparation and instrumental variability.[3][4][5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 13,14-Dihydro Prostaglandin E1-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13,14-Dihydro Prostaglandin E1-d4, a deuterated internal standard crucial for the accurate quantification of its endogenous, non-deuterated counterpart, 13,14-Dihydro PGE1. This document outlines the compound's key specifications, typical analytical methodologies, and the biological context of its parent compound, Prostaglandin E1 (PGE1).
Compound Specifications
13,14-Dihydro Prostaglandin E1-d4 is a stable, isotopically labeled form of 13,14-Dihydro PGE1, a primary metabolite of PGE1. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays.[1]
| Identifier | Value |
| Formal Name | 9-oxo-11α,15S-dihydroxy-prostan-1-oic-3,3,4,4-d4 acid[1] |
| Chemical Formula | C₂₀H₃₂D₄O₅[1] |
| Molecular Weight | 360.5 g/mol [1] |
| Purity | ≥99% deuterated forms (d₁-d₄)[1] |
| Formulation | A solution in methyl acetate[1] |
| Solubility | Concentration |
| DMF | 50 mg/mL[1] |
| DMSO | 50 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
| PBS (pH 7.2) | 1 mg/mL[1] |
Analytical Workflow and Experimental Protocols
The accurate quantification of 13,14-Dihydro PGE1 in biological matrices is typically achieved through liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), with 13,14-Dihydro PGE1-d4 used as an internal standard to correct for matrix effects and variations in sample processing.[1]
Analytical Workflow
References
Section 1: Safety Data and Hazard Information
A Technical Guide to 13,14-Dihydro PGE1-d4: Safety, Properties, and Applications
This technical guide provides a comprehensive overview of 13,14-Dihydro Prostaglandin (B15479496) E1-d4 (this compound), a deuterated analog of a biologically active metabolite of Prostaglandin E1 (PGE1). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its safety, chemical and physical properties, and its primary application as an internal standard in analytical chemistry.
The following information is derived from the Safety Data Sheet (SDS) for this compound. It is crucial to handle this compound in a laboratory setting with appropriate safety precautions.
Hazard Identification
-
GHS Classification: Based on available data, this compound is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
Potential Health Effects:
-
Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
-
-
Signal Word: Not applicable.
-
Hazard Statements: Not applicable.
First-Aid Measures
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
-
Storage: Store at -20°C.[1] Keep container tightly closed in a dry and well-ventilated place. The product has a stability of ≥ 2 years at this temperature.[1]
Section 2: Chemical and Physical Properties
The properties of this compound are summarized below. Data for the non-deuterated form, 13,14-dihydro PGE1, is also provided for comparison where available.
| Property | This compound | 13,14-dihydro PGE1 |
| Formal Name | 9-oxo-11α,15S-dihydroxy-prostan-1-oic-3,3,4,4-d4 acid[1] | 9-oxo-11α,15S-dihydroxy-prostan-1-oic acid[2] |
| Synonyms | 13,14-dh PGE1-d4, Prostaglandin E0-D4[1] | PGE0, 13,14-dihydro PGE1[2] |
| CAS Number | Not available | 19313-28-1[2] |
| Molecular Formula | C20H32D4O5[1] | C20H36O5[2] |
| Molecular Weight | 360.5 g/mol [1] | 356.5 g/mol [2] |
| Purity | ≥99% deuterated forms (d1-d4)[1] | ≥98%[2] |
| Formulation | A solution in methyl acetate[1] | A solution in methyl acetate[2] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1] | DMF: >100 mg/ml, DMSO: >50 mg/ml, Ethanol: >50 mg/ml, PBS (pH 7.2): >1.6 mg/ml[2] |
| SMILES | CCCCC--INVALID-LINK--CC--INVALID-LINK----INVALID-LINK--CC1=O[1] | O=C1--INVALID-LINK----INVALID-LINK--CCCCC">C@@H--INVALID-LINK--C1[2] |
| InChI | InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1/i5D2,8D2[1] | InChI=1S/C21H38O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h16-18,20,22,24H,3-15H2,1-2H3/t16-,17+,18+,20+/m0/s1[2] |
Section 3: Biological Activity and Applications
This compound is primarily intended for use as an internal standard for the quantification of 13,14-dihydro PGE1 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its parent compound, 13,14-dihydro PGE1, is a biologically active metabolite of PGE1 and exhibits several notable biological effects.[2]
Inhibition of Platelet Aggregation
13,14-dihydro PGE1 is an inhibitor of ADP-induced platelet aggregation.[2] It shows potent activity in both human platelet-rich plasma and washed platelets, with IC50 values of 31 nM and 21 nM, respectively.[1][2] This makes it slightly more potent than its parent compound, PGE1, which has an IC50 of 40 nM for the same process.[1][2]
Activation of Adenylate Cyclase
13,14-dihydro PGE1 is known to activate adenylate cyclase in NCB-20 hybrid cells with a Kact value of 668 nM.[1][2] This activity suggests its role in cellular signaling pathways mediated by G-protein coupled receptors.
Section 4: Experimental Protocols and Methodologies
Quantification of 13,14-dihydro PGE1 using this compound as an Internal Standard
The primary application of this compound is as an internal standard in mass spectrometry-based quantification. A general workflow for such an experiment is as follows:
-
Sample Preparation: Biological samples (e.g., plasma, cell lysates) are collected. A known amount of this compound is spiked into each sample.
-
Extraction: Prostaglandins (B1171923) are extracted from the biological matrix, typically using liquid-liquid extraction or solid-phase extraction.
-
Derivatization (for GC-MS): If using GC-MS, the extracted prostaglandins are often derivatized to increase their volatility and thermal stability.
-
LC-MS/MS or GC-MS Analysis: The prepared samples are injected into the LC-MS/MS or GC-MS system. The instrument is set to monitor specific parent-to-daughter ion transitions for both the analyte (13,14-dihydro PGE1) and the internal standard (this compound).
-
Quantification: The concentration of 13,14-dihydro PGE1 in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Section 5: Signaling Pathway
The activation of adenylate cyclase by 13,14-dihydro PGE1 suggests that it acts through a G-protein coupled receptor (GPCR), likely a prostaglandin E receptor (EP receptor). This interaction initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger in many cellular processes.
Section 6: Cited Research
The biological activities described in this guide are supported by the following research:
-
Kobzar, G., Mardla, V., Järving, I., et al. Comparison of the inhibitory effect of E-prostaglandins in human and rabbit platelet-rich plasma and washed platelets. Comp. Biochem. Physiol. 106(2), 489-494 (1993).[1]
-
Kobzar, G., Mardla, V., Järving, I., et al. Antiaggregating potency of E-type prostaglandins in human and rabbit platelets. Proc. Estonian Acad. Sci. Chem. 40(N3), 179-180 (1991).[1]
-
Blair, I.A., Hensby, C.N., and MacDermot, J. Prostacyclin-dependent activation of adenylate cyclase in a neuronal somatic cell hybrid: Prostanoid structure-activity relationships. Br. J. Pharmac. 69(3), 519-525 (1980).[1]
These publications provide the foundational data for the potent anti-aggregating effects of 13,14-dihydro PGE1 and its ability to activate adenylate cyclase. Researchers are encouraged to consult these primary sources for detailed experimental methodologies.
References
An In-Depth Technical Guide to 13,14-Dihydro Prostaglandin E1-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 13,14-Dihydro Prostaglandin (B15479496) E1-d4 (13,14-Dihydro PGE1-d4). It includes detailed experimental protocols for its quantification and biological assessment, along with a visualization of its primary signaling pathway.
Core Properties
This compound is a deuterated analog of 13,14-Dihydro PGE1, a biologically active metabolite of Prostaglandin E1 (PGE1). The incorporation of four deuterium (B1214612) atoms at the 3, 3', 4, and 4' positions makes it an ideal internal standard for the accurate quantification of its non-deuterated counterpart in biological samples using mass spectrometry.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Formal Name | 9-oxo-11α,15S-dihydroxy-prostan-1-oic-3,3,4,4-d₄ acid | |
| Synonyms | 13,14-dh PGE1-d4, Prostaglandin E₀-D₄ | |
| Molecular Formula | C₂₀H₃₂D₄O₅ | |
| Molecular Weight | 360.5 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₄) | |
| Formulation | A solution in methyl acetate (B1210297) | |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Recommendation | Source |
| Storage Temperature | -20°C | |
| Shipping | Wet ice in continental US; may vary elsewhere | |
| Stability | ≥ 2 years at -20°C |
Biological Activity
13,14-Dihydro PGE1, the non-deuterated form, is a potent biologically active molecule. It is recognized as an inhibitor of ADP-induced platelet aggregation and an activator of adenylate cyclase. In studies on human platelet-rich plasma and washed platelets, it exhibited IC₅₀ values of 31 nM and 21 nM, respectively, for the inhibition of ADP-induced aggregation. Furthermore, it has been shown to activate adenylate cyclase in NCB-20 hybrid cells with a Kₐ꜀ₜ of 668 nM. The deuterated form, this compound, is primarily intended for use as an internal standard and is not typically used for direct biological assays, though it is expected to have similar biological activity to its non-deuterated counterpart.
Experimental Protocols
Quantification of 13,14-Dihydro PGE1 by LC-MS/MS using this compound as an Internal Standard
This protocol provides a framework for the quantification of 13,14-Dihydro PGE1 in biological matrices such as plasma or cell culture supernatants.
3.1.1. Sample Preparation
-
To a 500 µL aliquot of the biological sample, add 20 µL of a 100 ng/mL solution of this compound in a suitable solvent (e.g., ethanol).
-
Acidify the sample to a pH of approximately 3.5 by adding 30 µL of 2M formic acid to protonate the prostaglandin.[1]
-
To prevent auto-oxidation, add an antioxidant such as 0.005% butylated hydroxytoluene (BHT).[1]
-
Perform a liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (1:1, v/v) solution. Vortex the mixture for 1 minute.[2]
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[1]
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water:acetonitrile, 1:2) for LC-MS/MS analysis.[1]
3.1.2. Chromatographic Conditions
-
HPLC System: An Agilent 1100 series or equivalent.[1]
-
Column: A Luna C-18(2) column (3 µm, 100 Å, 150 x 2.0 mm) or equivalent.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Gradient: A suitable gradient to ensure separation from other prostaglandins (B1171923). For example, start with 20% B, increase to 42.5% B over 50 minutes.[1]
-
Injection Volume: 25 µL.[1]
3.1.3. Mass Spectrometric Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 13,14-Dihydro PGE1 and this compound. The exact m/z values will need to be determined empirically but will be based on their respective molecular weights.
ADP-Induced Platelet Aggregation Assay
This protocol can be used to assess the inhibitory effect of 13,14-Dihydro PGE1 on platelet function.
3.2.1. Preparation of Platelet-Rich Plasma (PRP)
-
Collect whole blood from healthy, consenting donors into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9:1 blood to anticoagulant ratio).[4]
-
Centrifuge the blood at 240 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[4]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP will be used to set the 100% aggregation baseline.[5]
3.2.2. Aggregation Measurement (Optical Aggregometry)
-
Use a platelet aggregometer (e.g., PAP-4 Aggregometer).[4]
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette a known volume of PRP into a cuvette with a stir bar and pre-warm to 37°C for 120 seconds.[5]
-
To test the inhibitory effect, add a specific concentration of 13,14-Dihydro PGE1 (or its vehicle control) to the PRP and incubate for a defined period (e.g., 1 minute).
-
Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 20 µM).[6]
-
Record the change in light transmittance over time. The inhibition of aggregation is calculated relative to the vehicle control.
Signaling Pathway
13,14-Dihydro PGE1, similar to PGE1, exerts its biological effects, such as the inhibition of platelet aggregation, through a G-protein coupled receptor-mediated signaling cascade. It binds to prostaglandin E receptors (EP), specifically the EP2 and EP4 subtypes, which are coupled to the stimulatory G-protein, Gαs.[7][8] This interaction activates adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[9] These downstream effectors mediate the cellular response, leading to the inhibition of platelet activation and aggregation.[5]
This document is intended for research purposes only and not for human or veterinary use. The experimental protocols provided are intended as a guide and may require optimization for specific applications.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. endotell.ch [endotell.ch]
- 6. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 13,14-Dihydro-PGE1 using GC-MS with 13,14-Dihydro PGE1-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1) is a potent lipid mediator involved in a myriad of physiological and pathological processes, including vasodilation, inflammation, and cytoprotection. Its rapid metabolism in vivo leads to the formation of several metabolites, with 13,14-dihydro-prostaglandin E1 (13,14-dihydro-PGE1) being a significant and biologically active product. Accurate quantification of 13,14-dihydro-PGE1 is crucial for understanding the pharmacokinetics and pharmacodynamics of PGE1 and for the development of new therapeutics. Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution using a deuterated internal standard is the gold standard for the precise and sensitive quantification of prostaglandins (B1171923) and their metabolites. This document provides a detailed protocol for the analysis of 13,14-dihydro-PGE1 using 13,14-Dihydro PGE1-d4 as an internal standard.
Principle
The method is based on the principle of stable isotope dilution GC-MS. A known amount of the deuterated internal standard, this compound, is added to the biological sample at the beginning of the extraction procedure. This standard is chemically identical to the endogenous analyte, 13,14-dihydro-PGE1, but has a different mass due to the presence of deuterium (B1214612) atoms. The analyte and the internal standard are co-extracted, purified, and derivatized to increase their volatility and thermal stability for GC-MS analysis. The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the sample with a calibration curve generated from known concentrations of the analyte and a fixed concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
13,14-dihydro-prostaglandin E1 (analyte standard)
-
13,14-dihydro Prostaglandin E1-d4 (internal standard)[1]
-
Biological matrix (e.g., plasma, serum, cell culture supernatant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents: Methanol (B129727), Acetonitrile (B52724), Ethyl Acetate, Hexane (all HPLC grade)
-
Formic Acid
-
Derivatization reagents:
-
Methoxyamine hydrochloride in pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Pyridine
-
Nitrogen gas, high purity
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, heating block, etc.)
Sample Preparation
-
Sample Collection and Spiking: To a 1 mL aliquot of the biological sample (e.g., plasma, serum), add a known amount of this compound internal standard (e.g., 1 ng). Vortex briefly to mix.
-
Protein Precipitation (for plasma/serum): Add 3 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the protein precipitation step (or the cell culture supernatant, acidified to pH 3-4 with formic acid) onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water to remove polar impurities.
-
Elute the prostaglandins with 5 mL of ethyl acetate.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
Derivatization
To enhance volatility for GC-MS analysis, a two-step derivatization process is employed:
-
Methoximation: Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 60°C for 1 hour to protect the ketone groups.
-
Silylation: Add 50 µL of BSTFA with 1% TMCS to the sample. Incubate at 60°C for 1 hour to derivatize the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
GC-MS Analysis
The following are representative GC-MS conditions. These may need to be optimized for the specific instrument used.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters:
The specific ions to be monitored will depend on the fragmentation pattern of the derivatized 13,14-dihydro-PGE1 and its deuterated internal standard. Based on the structure of the TMS-derivatized PGE1, characteristic ions would be selected. For instance, for a related compound, PGE1 methyl ester-TMS ether, ions such as m/z 351 and 355 (for the deuterated analog) have been used.[2] The exact m/z values for the derivatized 13,14-dihydro-PGE1 and its d4-analog must be determined by analyzing the full scan mass spectra of the derivatized standards.
Data Presentation
Quantitative data from a validated method should be summarized for clarity and easy comparison. The following table provides an example of the type of data that should be generated during method validation.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | ≥0.99 |
| Range | 10 - 1000 pg/mL | To be determined based on expected concentrations |
| Limit of Detection (LOD) | 5 pg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 10 pg/mL | S/N ≥ 10, with acceptable precision and accuracy |
| Intra-day Precision (%CV) | <15% | ≤15% |
| Inter-day Precision (%CV) | <15% | ≤15% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Extraction Recovery | >80% | Consistent and reproducible |
Note: The values presented in this table are for illustrative purposes and must be established for each specific assay validation.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of 13,14-dihydro-PGE1.
Prostaglandin E1 Signaling Pathway
Prostaglandin E1 exerts its effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to diverse cellular responses.
Caption: Simplified signaling pathways of Prostaglandin E1 via its EP receptors.
References
Application Notes and Protocols for Prostaglandin Analysis Using 13,14-Dihydro PGE1-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, fever, and regulation of blood pressure. Accurate quantification of prostaglandins in biological matrices is essential for understanding their physiological and pathological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the sample preparation and analysis of prostaglandins, specifically Prostaglandin (B15479496) E1 (PGE1), from biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard, 13,14-Dihydro PGE1-d4, to ensure high accuracy and precision in quantification.
Signaling Pathway of Prostaglandin E1 (PGE1)
Prostaglandin E1 exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, primarily the EP receptors (EP1, EP2, EP3, and EP4). The activation of these receptors triggers downstream intracellular signaling cascades, leading to a variety of cellular responses. For instance, binding of PGE1 to the EP2 or EP4 receptor typically leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammatory responses.
Caption: Simplified PGE1 signaling cascade.
Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol details the extraction of prostaglandins from human plasma followed by quantification using LC-MS/MS.
Materials and Reagents:
-
Prostaglandin E1 standard
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen gas, high purity
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (equipped with an electrospray ionization source)
Experimental Workflow:
Caption: Sample preparation and analysis workflow.
Step-by-Step Protocol:
-
Sample Collection and Storage: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution). Vortex briefly to mix.
-
Sample Acidification: Acidify the plasma sample to a pH of approximately 3.0 by adding 20 µL of 1% aqueous formic acid. This step is crucial for the efficient retention of prostaglandins on the C18 SPE cartridge.
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge. Apply a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow this with a wash using 1 mL of 15% aqueous methanol to remove less polar interferences.
-
Elution: Elute the prostaglandins from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate PGE1 from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
PGE1: Precursor ion (Q1) m/z 353.2 -> Product ion (Q3) m/z 271.2
-
This compound: Precursor ion (Q1) m/z 359.2 -> Product ion (Q3) m/z 275.2
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Data Presentation
The use of a stable isotope-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. The concentration of PGE1 in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of PGE1 and a constant concentration of the internal standard.
Table 1: Quantitative Performance Data for Prostaglandin Analysis by LC-MS/MS
| Parameter | Prostaglandin E1 | Reference |
| Linearity (r²) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 25 - 50 pg/mL | [3] |
| Recovery (%) | 85 - 110% | [4] |
| Intra-day Precision (%CV) | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
Note: The values presented in this table are typical performance characteristics and may vary depending on the specific instrumentation, matrix, and experimental conditions. Validation of the method in the user's laboratory is essential.
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation and quantification of Prostaglandin E1 in biological samples using this compound as an internal standard. The combination of solid-phase extraction and LC-MS/MS offers a highly selective, sensitive, and accurate method for prostaglandin analysis, making it a valuable tool for researchers, scientists, and drug development professionals in various fields of biomedical research.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 13,14-Dihydro PGE1 using 13,14-Dihydro PGE1-d4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1) is a biologically active metabolite of Prostaglandin E1 (PGE1). Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics of PGE1 and its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of prostaglandins (B1171923) and their metabolites from complex biological matrices.[1][2] This document provides a detailed protocol for the quantification of 13,14-Dihydro PGE1 in biological samples, such as plasma and cell culture supernatants, using its stable isotope-labeled internal standard, 13,14-Dihydro PGE1-d4.
This compound is a deuterated analog of 13,14-Dihydro PGE1, containing four deuterium (B1214612) atoms.[3] It is the ideal internal standard for LC-MS/MS analysis as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response, ensuring accurate quantification.[3]
PGE1 Signaling Pathway
Prostaglandin E1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). The activation of these receptors triggers distinct downstream signaling cascades. For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase, which in turn activates Protein Kinase A (PKA). Conversely, EP3 receptor activation can inhibit adenylyl cyclase, leading to a decrease in cAMP. The EP1 receptor is coupled to the activation of phospholipase C, resulting in an increase in intracellular calcium. These signaling pathways ultimately modulate a variety of cellular processes.
Experimental Workflow
The overall workflow for the quantification of 13,14-Dihydro PGE1 involves sample collection and preparation, including the addition of the internal standard, followed by solid-phase extraction to isolate the analyte from the matrix. The purified extract is then analyzed by LC-MS/MS, and the data is processed to determine the concentration of 13,14-Dihydro PGE1.
Protocols
Materials and Reagents
-
13,14-Dihydro PGE1 analytical standard
-
This compound (Internal Standard)[3]
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (or ammonium (B1175870) acetate, depending on the chosen mobile phase)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 50-100 mg)
-
Biological matrix (e.g., human plasma, cell culture supernatant)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 500 µL aliquot of the biological sample (e.g., plasma, cell culture supernatant), add the internal standard, this compound, to a final concentration of 1-10 ng/mL. Acidify the sample with formic acid to a final concentration of 0.1-1% to ensure the analyte is in a neutral form for better retention on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of 5-10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1-2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Mobile Phase A).
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 20% B; 1-8 min: 20-95% B; 8-9 min: 95% B; 9-9.1 min: 95-20% B; 9.1-12 min: 20% B |
Mass Spectrometry (MS) Parameters
The following MRM transitions are suggested based on the molecular weights and expected fragmentation patterns. These should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| 13,14-Dihydro PGE1 | 355.3 | [To be optimized] | 100 | [To be optimized] | [To be optimized] |
| This compound (IS) | 359.3 | [To be optimized] | 100 | [To be optimized] | [To be optimized] |
Note: The exact m/z values for product ions and optimal CE and DP values should be determined by infusing the analytical standards into the mass spectrometer.
Method Validation and Quantitative Data
A full method validation should be performed according to regulatory guidelines. The following tables provide an example of the type of quantitative data that should be generated.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 13,14-Dihydro PGE1 | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 13,14-Dihydro PGE1 | 0.3 | < 15% | < 15% | 85-115% |
| 10 | < 15% | < 15% | 85-115% | |
| 80 | < 15% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| 13,14-Dihydro PGE1 | > 80% | 85-115% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| 13,14-Dihydro PGE1 | ~0.05 | ~0.1 |
The values presented in these tables are representative and should be established for each specific assay and laboratory.[1][4]
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the accurate quantification of 13,14-Dihydro PGE1 in various biological matrices. The detailed protocol and suggested parameters herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical method in their studies. Proper method validation is essential to ensure the reliability of the generated data.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and validation of an on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry method for the simultaneous determination of prostaglandins E(2) and F(2alpha) and 13,14-dihydro-15-keto prostaglandin F(2alpha) levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Prostaglandins Using 13,14-Dihydro PGE1-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, fever, and reproduction. Accurate quantification of these potent signaling molecules in biological matrices is essential for understanding their function in health and disease and for the development of novel therapeutics. Solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for the sensitive and selective analysis of prostaglandins.[1] The use of a stable isotope-labeled internal standard, such as 13,14-Dihydro PGE1-d4, is critical for correcting for analyte loss during sample preparation and for minimizing matrix effects, thereby ensuring high accuracy and precision.[2][3]
This document provides a detailed protocol for the solid-phase extraction of prostaglandins from biological samples using this compound as an internal standard. It also includes representative quantitative data and diagrams of the experimental workflow and the prostaglandin (B15479496) E1 (PGE1) signaling pathway.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of prostaglandins using SPE followed by LC-MS/MS with deuterated internal standards. The data is compiled from various studies and represents the expected performance of the method.
| Analyte | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Recovery (%) | Precision (% CV) |
| Prostaglandin E2 (PGE2) | >0.999 | 20 pg/mL | 92.0 ± 4.9 | < 5 (Intra-day & Inter-day) |
| Prostaglandin D2 (PGD2) | >0.999 | 20 pg/mL | 77.0 ± 3.0 | < 5 (Intra-day & Inter-day) |
| Prostaglandin F2α (PGF2α) | >0.99 | 10.34 ng/mL | ~100 | Not specified |
| 8-iso-Prostaglandin F2α | >0.995 | 25 ng/L | 95.3–103.8 | 2.3 - 5.4 (Intra-day) |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18 reverse-phase cartridges (e.g., Sep-Pak C18)
-
Internal Standard: this compound solution in a suitable solvent (e.g., methyl acetate (B1210297) or ethanol)[6]
-
Solvents: Methanol (B129727), Ethanol, Hexane (B92381), Ethyl Acetate, Acetonitrile (B52724) (HPLC grade)
-
Acids: Formic acid, Hydrochloric acid (HCl)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.2
-
Water: Deionized or ultrapure water
-
Biological Sample: Plasma, serum, urine, cell culture supernatant, or tissue homogenate
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum evaporator
Detailed Solid-Phase Extraction Protocol
This protocol is a general guideline and may require optimization based on the specific biological matrix and target prostaglandins.
1. Sample Preparation:
-
For Plasma/Serum/Urine:
-
Thaw the sample on ice.
-
To a 1 mL aliquot of the sample, add a known amount of this compound internal standard solution.
-
Acidify the sample to pH 3.5 by adding 2M HCl (approximately 50 µL per mL of plasma).[4]
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitate.[4]
-
-
For Cell Culture Supernatant:
-
Collect the supernatant and centrifuge to remove any cells or debris.
-
Add a known amount of this compound internal standard solution.
-
Acidify the sample to pH 3.5 with formic acid.
-
-
For Tissue Homogenate:
-
Homogenize the tissue in a suitable buffer (e.g., PBS with a cyclooxygenase inhibitor like indomethacin).
-
Centrifuge the homogenate to pellet cellular debris.
-
Transfer the supernatant to a new tube and add a known amount of this compound internal standard solution.
-
Acidify the sample to pH 3.5 with formic acid.
-
2. SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water. Do not allow the cartridge to dry out.[4]
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle positive pressure or vacuum to achieve a flow rate of approximately 1-2 mL/minute.
4. Washing:
-
Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 5 mL of 15% (v/v) methanol in water to remove less non-polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove neutral lipids.[4]
5. Elution:
-
Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate or methyl formate. Collect the eluate in a clean collection tube.
6. Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
7. Analysis:
-
Analyze the reconstituted sample by LC-MS/MS.
Mandatory Visualization
Caption: Experimental workflow for the solid-phase extraction of prostaglandins.
Caption: Simplified signaling pathway of Prostaglandin E1 (PGE1) via EP1 and EP3 receptors.
References
- 1. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
Application Notes & Protocols for the Derivatization of Prostaglandins for GC-MS Analysis with Deuterated Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prostaglandins (B1171923) (PGs) are a class of lipid compounds that are involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantitative analysis of prostaglandins in biological samples. However, due to their low volatility and thermal instability, prostaglandins require derivatization prior to GC-MS analysis.[1] This document provides detailed application notes and protocols for the derivatization of prostaglandins using deuterated internal standards for accurate quantification by GC-MS.
The use of stable isotope-labeled internal standards, such as deuterated prostaglandins, is crucial for correcting for the loss of analytes during sample preparation and analysis, thereby ensuring high accuracy and precision.[2] Two common and effective derivatization methods are detailed: pentafluorobenzyl (PFB) esterification and trimethylsilyl (B98337) (TMS) etherification.
I. Experimental Workflow & Signaling Pathways
The overall experimental workflow for the analysis of prostaglandins by GC-MS involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for prostaglandin (B15479496) analysis by GC-MS.
II. Sample Preparation and Extraction
Proper sample preparation is critical for reliable quantification of prostaglandins. The following is a general protocol for liquid-liquid extraction (LLE).
Protocol 1: Liquid-Liquid Extraction of Prostaglandins
-
Homogenization: Homogenize the tissue sample in a suitable solvent such as acetone/saline (2:1, v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.[3]
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., PGE2-d4) to the homogenate.[3]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitate.
-
Supernatant Collection: Carefully collect the supernatant.
-
Washing: Wash the supernatant with hexane (B92381) to remove neutral lipids.
-
Acidification: Acidify the aqueous phase to approximately pH 3.5 with formic acid.[3]
-
Extraction: Extract the prostaglandins from the acidified aqueous phase with a non-polar organic solvent like chloroform (B151607) or a hexane/ethyl acetate (B1210297) mixture (1:1, v/v).[2][3] Repeat the extraction multiple times to ensure complete recovery.
-
Drying: Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for derivatization.
III. Derivatization Protocols
A. Pentafluorobenzyl (PFB) Ester Derivatization
This method targets the carboxyl group of prostaglandins, forming PFB esters which are highly sensitive to electron capture detection.
Protocol 2: Pentafluorobenzyl Ester Derivatization
-
Reagent Preparation: Prepare a solution of α-bromo-2,3,4,5,6-pentafluorotoluene (PFB-Br) in acetonitrile (B52724) and a solution of a catalyst, such as N,N-diisopropylethylamine (DIPEA), in acetonitrile.
-
Reaction: To the dried prostaglandin extract, add the PFB-Br solution and the DIPEA solution.
-
Incubation: Cap the reaction vial and heat at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).
-
Drying: After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Second Derivatization (for hydroxyl groups): To derivatize the hydroxyl groups, add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Incubation: Cap the vial and heat (e.g., at 60°C for 15 minutes).
-
Analysis: The sample is now ready for GC-MS analysis.
B. Trimethylsilyl (TMS) Ether Derivatization
This method targets both the carboxyl and hydroxyl groups of prostaglandins, forming TMS esters and TMS ethers, respectively.
Protocol 3: Trimethylsilyl (TMS) Derivatization
-
Methoximation (for keto groups): For prostaglandins containing keto groups (e.g., PGE series), a preliminary methoximation step is required to prevent enolization. Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.
-
Incubation: Heat the mixture (e.g., at 60°C for 1 hour) to form the methoxime derivative.
-
Drying: Evaporate the solvent under nitrogen.
-
Silylation: Add a silylating reagent, such as BSTFA with 1% TMCS, to the dried residue.[5]
-
Incubation: Heat the vial (e.g., at 65°C for 20-30 minutes) to complete the silylation of carboxyl and hydroxyl groups.[5]
-
Analysis: The sample is now ready for GC-MS analysis.
IV. Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of prostaglandins using GC-MS with deuterated standards.
Table 1: Recovery and Detection Limits of Derivatized Prostaglandins
| Prostaglandin | Derivatization Method | Internal Standard | Recovery (%) | Limit of Detection (LOD) | Reference |
| PGE2 | Methyl ester-methoxime-tert-butyldimethylsilyl ether | PGE2-d4 | Not specified | ~46 pg/mL in joint fluid | [6] |
| PGF1α, PGF2α | Pentafluorobenzyl ester-trimethylsilyl ether | Not specified | High | 1 pg | [4] |
| PGB1, PGB2 | Pentafluorobenzyl ester-trimethylsilyl ether | Not specified | High | 10 pg | [4] |
| PGE2 | Not specified (LC-MS/MS) | PGE2-d4 | 92.0 ± 4.9 | 20 pg/mL | [2] |
| PGD2 | Not specified (LC-MS/MS) | PGD2-d4 | 77.0 ± 3.0 | 20 pg/mL | [2] |
Table 2: Linearity of Response for Quantitation
| Prostaglandin | Derivatization Method | Internal Standard | Linear Range | R² Value | Reference |
| PGE2 | Methyl ester-methoxime-tert-butyldimethylsilyl ether | PGE2-d4 | 10 pg - 50 ng | Good | [6] |
| PGE2 | Not specified (LC-MS/MS) | PGE2-d4 | 1 pg - 100 ng | 1.0000 | [3] |
| PGD2 | Not specified (LC-MS/MS) | PGE2-d4 | 1 pg - 100 ng | 0.9999 | [3] |
V. GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized prostaglandins. Optimization may be required for specific applications.
-
Gas Chromatograph (GC):
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI is often preferred for PFB derivatives due to its high sensitivity.
-
Ion Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. The specific ions to be monitored will depend on the derivatized prostaglandin and the internal standard. For example, for the methyl ester-methoxime-tert-butyldimethylsilyl ether derivative of PGE2, the ion at m/z 566.4 can be monitored, and for its deuterated standard (PGE2-d4), the ion at m/z 570.4 is monitored.[6]
-
VI. Logical Relationships in Derivatization
The choice of derivatization strategy depends on the functional groups present in the prostaglandin of interest.
Caption: Derivatization reagent selection based on prostaglandin functional groups.
By following these detailed protocols and considering the quantitative data provided, researchers, scientists, and drug development professionals can effectively and accurately quantify prostaglandins in various biological matrices using GC-MS with deuterated internal standards.
References
- 1. mdpi.com [mdpi.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of A, B, E, and F prostaglandins as pentafluorobenzyl esters by electron-capture gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Microdetermination of prostaglandin E2 in joint fluid in rheumatoid arthritis patients using gas chromatography/selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 13,14-Dihydro-PGE1 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil, is a potent vasodilatory and anti-platelet agent used in the treatment of peripheral artery disease and other vascular conditions. Its therapeutic efficacy and pharmacokinetic profile are closely linked to its metabolism. The primary metabolic pathway involves the oxidation of the C15 hydroxyl group to form 15-keto-PGE1, followed by the reduction of the C13-C14 double bond, yielding 13,14-dihydro-15-keto-PGE1. A subsequent reduction of the C15 keto group results in the formation of 13,14-dihydro-PGE1 (PGE0), a biologically active metabolite.[1][2][3] Accurate quantification of 13,14-dihydro-PGE1 in plasma is crucial for understanding the pharmacokinetics of administered PGE1 and for evaluating its contribution to the overall therapeutic effect. This application note provides a detailed protocol for the sensitive and specific quantification of 13,14-dihydro-PGE1 in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
PGE1 Metabolic Pathway
The metabolism of PGE1 to 13,14-dihydro-PGE1 is a multi-step enzymatic process primarily occurring in the lungs, kidneys, and liver. The pathway involves key enzymatic conversions that deactivate and modify the parent compound. Understanding this pathway is essential for interpreting pharmacokinetic data and the physiological role of its metabolites.
Caption: Metabolic conversion of Prostaglandin E1 to 13,14-dihydro-PGE1.
Quantitative Data Summary
The following table summarizes the reported plasma concentrations of 13,14-dihydro-PGE1 in human subjects. Basal endogenous levels are typically very low, often near or below the limit of detection of many assays.[2][4]
| Population/Condition | Analyte | Concentration Range (pg/mL) | Analytical Method | Reference |
| Healthy Male Volunteers (Endogenous) | 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3 | GC-MS/MS | Cawello et al., 1994[5] |
| Healthy Male Volunteers (PGE1 Infusion) | 13,14-dihydro-PGE1 (PGE0) | 7.6 - 28.0 | GC-MS/MS | Cawello et al., 1995[6] |
| Patients with Peripheral Arterial Occlusive Disease (during PGE1 Infusion) | 13,14-dihydro-PGE1 | Significantly increased from baseline | GC-MS/MS & HPLC-RIA | Peskar et al., 1991[2][4] |
Experimental Protocols
This section provides a detailed methodology for the quantification of 13,14-dihydro-PGE1 in human plasma. The protocol is based on solid-phase extraction (SPE) for sample cleanup and concentration, followed by UPLC-MS/MS for separation and detection.
Experimental Workflow
The overall workflow for the analysis involves several key stages, from sample collection to data analysis, designed to ensure accuracy and reproducibility.
Caption: Workflow for the quantification of 13,14-dihydro-PGE1 in plasma.
Materials and Reagents
-
13,14-dihydro-PGE1 analytical standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Human plasma (EDTA)
-
Indomethacin (B1671933) (cyclooxygenase inhibitor)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Collection: Collect whole blood in EDTA-containing tubes. To prevent ex vivo formation of prostaglandins (B1171923), immediately add indomethacin to a final concentration of ~10 µg/mL and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard (13,14-dihydro-PGE1-d4) to a final concentration of approximately 100 pg/mL.
-
Acidification: Acidify the plasma sample to a pH of ~3.5 by adding 20 µL of 2M formic acid. Vortex briefly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% aqueous methanol to remove interfering substances.
-
Elution: Elute the 13,14-dihydro-PGE1 and the internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
UPLC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| UPLC System | |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | |
| 13,14-dihydro-PGE1 | Precursor Ion (m/z): 355.2Product Ion (m/z): 273.2 (quantifier), 337.2 (qualifier) |
| 13,14-dihydro-PGE1-d4 (IS) | Precursor Ion (m/z): 359.2Product Ion (m/z): 277.2 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimize for specific instrument, typically in the range of -20 to -35 eV |
| Declustering Potential (DP) | Optimize for specific instrument, typically in the range of -40 to -60 V |
Note: The MRM transitions for 13,14-dihydro-PGE1 are predicted based on its structure (MW=356.5 g/mol , [M-H]⁻ = 355.2) and the known fragmentation patterns of similar prostaglandins which often involve loss of water and CO2.[4] It is highly recommended to optimize these transitions by infusing a standard solution of the analyte into the mass spectrometer.
Calibration and Quantification
Prepare a calibration curve by spiking known amounts of 13,14-dihydro-PGE1 standard into a surrogate matrix (e.g., charcoal-stripped plasma) over the desired concentration range (e.g., 1-1000 pg/mL). Process these standards alongside the unknown samples using the same SPE and LC-MS/MS method. The concentration of 13,14-dihydro-PGE1 in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 13,14-dihydro-PGE1 in human plasma using solid-phase extraction and UPLC-MS/MS. The method offers high sensitivity and specificity, which is essential for accurately determining the low endogenous concentrations of this active metabolite and for conducting pharmacokinetic studies of PGE1. Adherence to the outlined procedures, with appropriate instrument-specific optimization, will enable researchers to obtain reliable and reproducible data for their drug development and clinical research programs.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Determination of Prostaglandin E1 in dog plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 13,14-dihydro Prostaglandin E1-d4 - Applications - CAT N°: 9000281 [bertin-bioreagent.com]
Application Note: Measuring Prostaglandin E1 Metabolism in Cell Culture using Stable Isotope Dilution LC-MS/MS
Introduction
Prostaglandin (B15479496) E1 (PGE1) is a physiologically active lipid compound involved in diverse biological processes, including vasodilation, inflammation, and cytoprotection.[1][2] Like other eicosanoids, PGE1 is rapidly metabolized in vivo to maintain local concentrations and biological activity.[3][4] The primary metabolic pathway involves oxidation of the 15-hydroxyl group to form 15-keto-PGE1, followed by the reduction of the 13,14-double bond to yield 13,14-dihydro-15-keto-PGE1. This is further converted to 13,14-dihydro-PGE1 (also known as PGE0), a key, more stable metabolite.[5]
Accurate measurement of PGE1 metabolism is crucial for understanding its role in pathophysiology and for the development of novel therapeutics. This application note describes a robust method for quantifying the formation of 13,14-dihydro-PGE1 in cell culture supernatants. The method utilizes 13,14-Dihydro PGE1-d4, a deuterated analog, as an internal standard for high-accuracy quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] This stable isotope dilution technique is the gold standard for prostaglandin analysis due to its high sensitivity, specificity, and ability to correct for sample loss during preparation.[7][8]
Principle of the Assay
This assay is based on the principle of stable isotope dilution mass spectrometry. Cultured cells are treated with exogenous PGE1 to stimulate metabolism. The cell supernatant, containing the newly formed metabolite 13,14-dihydro-PGE1, is collected. A known amount of the stable, deuterated internal standard, this compound, is "spiked" into the sample at the beginning of the extraction procedure.[5][7] Because the internal standard is chemically identical to the analyte, it experiences the same processing and ionization effects throughout extraction and analysis. By measuring the ratio of the endogenous metabolite to the deuterated standard using LC-MS/MS, the concentration of the metabolite in the original sample can be determined with high precision and accuracy.
PGE1 Signaling Pathways
Prostaglandin E1 exerts its biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct downstream signaling cascades, leading to varied cellular responses.
Caption: PGE1 receptor signaling pathways.[9][10][11]
Experimental Protocol
This protocol provides a method for the extraction and quantification of 13,14-dihydro-PGE1 from cell culture supernatants.
I. Materials and Reagents
-
Cells: Appropriate cell line known to express prostaglandin-metabolizing enzymes (e.g., A549 human lung carcinoma cells, RAW 264.7 murine macrophages).[7][12]
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Prostaglandin E1 (PGE1): Cayman Chemical Item No. 13010 or equivalent.
-
This compound: Cayman Chemical Item No. 9000281 or equivalent.
-
Solvents (HPLC or MS grade): Ethyl Acetate (B1210297), Hexane, Acetonitrile, Methanol, Water.
-
Reagents: Formic Acid, Citric Acid, Butylated Hydroxytoluene (BHT).
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 100 mg/1 mL).
II. Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Starvation (Optional): On the day of the experiment, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce background levels of prostaglandins (B1171923).
-
PGE1 Treatment: Prepare a stock solution of PGE1 in ethanol (B145695) or DMSO. Dilute to the final desired concentration (e.g., 1 µM) in cell culture medium.
-
Time Course: Remove the starvation medium and add the PGE1-containing medium to the cells. Collect supernatant samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the rate of metabolism.
-
Sample Collection: At each time point, collect the cell culture supernatant (e.g., 1 mL) and transfer to a clean tube. Immediately store samples at -80°C until extraction.[7]
III. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw Samples: Thaw the cell culture supernatant samples on ice.
-
Add Internal Standard: Spike each 1 mL sample with a known amount of this compound (e.g., 1 ng). This will be the internal standard (IS).
-
Add Antioxidant: Add 5 µL of 10% BHT in ethanol to each sample to prevent auto-oxidation.[7]
-
Acidification: Acidify the samples to a pH of approximately 3.5 by adding ~50 µL of 1M citric acid or 2N HCl per 1 mL of sample.[7][13][14] Vortex gently.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified sample onto the SPE cartridge. Allow the sample to pass through slowly (~0.5 mL/min).[13][15]
-
Washing:
-
Elution: Elute the prostaglandins from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[13][15]
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure the sample is fully dissolved.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Experimental Workflow
The following diagram outlines the major steps in the experimental process for measuring PGE1 metabolism.
Caption: Workflow for PGE1 metabolism analysis.
Data & Results
LC-MS/MS Parameters
Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The instrument should be tuned for the specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 10 minutes, hold 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See table below |
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 13,14-dihydro-PGE1 (Analyte) | 355.3 | Fragment 1 | Optimize |
| This compound (IS) | 359.3 | Fragment 1 (d4) | Optimize |
| Note: The exact m/z values for product ions and optimal collision energies must be determined empirically on the specific mass spectrometer being used. The precursor ion represents the [M-H]⁻ species. |
Example Data
The following table represents hypothetical data from an experiment measuring the metabolism of PGE1 (1 µM) by A549 cells over time.
| Time Point (minutes) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Standard Deviation (± ng/mL) |
| 0 | 0.005 | 0.12 | 0.03 |
| 15 | 0.152 | 3.65 | 0.41 |
| 30 | 0.311 | 7.46 | 0.79 |
| 60 | 0.525 | 12.60 | 1.15 |
| 120 | 0.789 | 18.94 | 1.98 |
This data demonstrates a time-dependent increase in the production of 13,14-dihydro-PGE1, indicating active metabolism of the parent PGE1 compound by the cultured cells. The use of the deuterated internal standard ensures that the quantitative data is reliable and corrects for any variability in sample handling.
References
- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Analysis of Prostaglandin Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are lipid mediators derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3] The measurement of their metabolites in urine provides a non-invasive method to assess the systemic production of prostaglandins, offering valuable insights for clinical and research applications.[4][5] This document provides detailed protocols for the analysis of major prostaglandin (B15479496) metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6]
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 (PGE2) exerts its biological effects by binding to four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2] Activation of these receptors triggers diverse downstream signaling cascades, leading to various cellular responses.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for 13,14-Dihydro PGE1-d4 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, handling, and application of 13,14-Dihydro Prostaglandin E1-d4 (13,14-dh PGE1-d4). This deuterated analog of 13,14-dihydro PGE1 is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart in various biological samples using mass spectrometry.[1] Additionally, understanding the biological activity of the parent compound is crucial for interpreting experimental results.
Physicochemical and Biological Properties
13,14-Dihydro PGE1 is a biologically active metabolite of Prostaglandin E1 (PGE1).[2] It is a potent inhibitor of ADP-induced platelet aggregation and an activator of adenylate cyclase.[1][2] The deuterated form, 13,14-Dihydro PGE1-d4, contains four deuterium (B1214612) atoms, which allows for its differentiation from the endogenous compound in mass spectrometry assays.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its non-deuterated form.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂D₄O₅ | [1] |
| Molecular Weight | 360.5 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Formulation | A solution in methyl acetate (B1210297) | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| DMF | 50 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Ethanol (B145695) | 50 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Table 3: Biological Activity of 13,14-Dihydro PGE1 (Non-deuterated)
| Parameter | Value | Cell Type/System | Source |
| IC₅₀ (ADP-induced platelet aggregation) | 21 nM | Washed human platelets | [1] |
| IC₅₀ (ADP-induced platelet aggregation) | 31 nM | Human platelet-rich plasma | [1] |
| Kₐ꜀ₜ (Adenylate cyclase activation) | 668 nM | NCB-20 hybrid cells | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for various applications.
Materials:
-
This compound (as supplied, typically in methyl acetate)
-
Anhydrous Ethanol (≥99.5%)
-
Inert gas (e.g., Argon or Nitrogen)
-
Glass vial with a PTFE-lined cap
-
Precision microsyringe
Procedure:
-
Evaporation of Shipping Solvent: Under a gentle stream of inert gas, evaporate the methyl acetate solvent from the vial containing the this compound. Ensure all solvent is removed to obtain a thin film of the compound.
-
Reconstitution: Add the appropriate volume of anhydrous ethanol to the vial to achieve a final concentration of 1 mg/mL. For example, to a vial containing 25 µg of the compound, add 25 µL of ethanol.
-
Solubilization: Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution. Gentle warming in a water bath (37°C) for a few minutes can aid in solubilization if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in the tightly sealed vial.[3][4] For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles. Solutions stored at -80°C are stable for up to 3 months.[4]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of diluted working solutions from the stock solution for use in cell-based assays or other in vitro experiments.
Materials:
-
1 mg/mL this compound stock solution in ethanol
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Serial Dilutions: Perform serial dilutions of the 1 mg/mL stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Important: Due to the lower solubility of the compound in aqueous solutions (1 mg/mL in PBS), it is crucial to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.[1] Avoid adding aqueous buffer directly to the concentrated organic stock.
-
-
Example Dilution Series: To prepare a 10 µM working solution from a 1 mg/mL stock (Molecular Weight = 360.5 g/mol , therefore 1 mg/mL ≈ 2.77 mM):
-
Dilute the 2.77 mM stock solution 1:277 in the aqueous buffer. For example, add 3.6 µL of the 1 mg/mL stock to 996.4 µL of buffer.
-
-
Final Concentration in Assay: Ensure the final concentration of the organic solvent (e.g., ethanol) in the assay is minimal and does not affect the experimental outcome. A final solvent concentration of <0.1% is generally well-tolerated by most cell lines.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid degradation.
Protocol 3: Use of this compound as an Internal Standard for Mass Spectrometry
This protocol provides a general workflow for using this compound as an internal standard for the quantification of endogenous 13,14-dihydro PGE1.
Materials:
-
1 mg/mL this compound stock solution
-
Biological samples (e.g., plasma, cell lysates)
-
Extraction solvent (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Spiking of Internal Standard: Add a known amount of the this compound stock solution to each biological sample at the beginning of the sample preparation process. The amount added should be comparable to the expected concentration range of the endogenous analyte.
-
Sample Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the prostaglandins (B1171923) from the biological matrix.
-
Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. Monitor the specific mass transitions for both the endogenous 13,14-dihydro PGE1 and the deuterated internal standard.
-
Quantification: Create a standard curve using known concentrations of the non-deuterated 13,14-dihydro PGE1 spiked with the same amount of the internal standard as the samples. The concentration of the endogenous analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
Signaling Pathway of PGE1 and its Metabolites
13,14-Dihydro PGE1, similar to PGE1, exerts its biological effects through G-protein coupled receptors (GPCRs), leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: PGE1 signaling pathway via adenylate cyclase activation.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical steps for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for 13,14-Dihydro PGE1-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of 13,14-Dihydro Prostaglandin E1-d4 (13,14-dh PGE1-d4) in commonly used laboratory solvents, methanol (B129727) and DMSO. Additionally, a generalized protocol for solubilization and the relevant biological signaling pathways are described to facilitate its use in research and drug development.
Solubility Data
13,14-Dihydro PGE1-d4 is a deuterated analog of 13,14-Dihydro PGE1, a primary and biologically active metabolite of Prostaglandin E1 (PGE1). The solubility of this compound is crucial for the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the available solubility data for this compound and related compounds. Note that ethanol (B145695) is often used as a surrogate for methanol due to their similar chemical properties as polar protic solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 50 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] | |
| DMF | 50 mg/mL | [1] | |
| PBS (pH 7.2) | 1 mg/mL | [1] | |
| 13,14-Dihydro PGE1 | DMSO | >50 mg/mL | [2] |
| 100 mM | |||
| Ethanol | >50 mg/mL | [2] | |
| 100 mM | |||
| DMF | >100 mg/ml | [2] | |
| Prostaglandin E1 | DMSO | ~50 mg/mL | |
| Ethanol | ~50 mg/mL |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. It is recommended to start with a high-concentration stock in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media for experiments.
Materials:
-
This compound (crystalline solid or as supplied in a solvent)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (or Ethanol)
-
Sterile, airtight glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Using a calibrated micropipette, add the desired volume of DMSO or methanol to the vial to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution: Cap the vial tightly and vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation.
-
Inert Atmosphere (Optional): For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.
References
Application Notes and Protocols for 13,14-Dihydro PGE1-d4 Stock Solutions: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term stability and proper storage of 13,14-Dihydro PGE1-d4 stock solutions. Adherence to these protocols is crucial for ensuring the integrity and reliability of experimental results.
Introduction
13,14-Dihydro Prostaglandin (B15479496) E1-d4 (this compound) is a deuterated analog of a primary metabolite of Prostaglandin E1 (PGE1). It is commonly utilized as an internal standard in mass spectrometry-based quantification of endogenous 13,14-Dihydro PGE1. The accuracy of such analytical methods is contingent upon the stability of the deuterated standard. This document outlines the recommended storage conditions, provides available stability data, and details protocols for assessing the long-term stability of this compound stock solutions.
Recommended Storage Conditions and Stability
Proper storage is paramount to maintaining the chemical integrity of this compound. The following recommendations are based on manufacturer guidelines and data from related prostaglandin compounds.
Storage of Solid Compound:
-
Temperature: -20°C
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light.
-
Container: Use a tightly sealed, amber glass vial.
Storage of Stock Solutions:
-
Solvent: Methyl acetate (B1210297) is the most common solvent for commercial preparations. Other organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) can also be used.
-
Temperature: -20°C is the standard storage temperature. For longer-term storage, -80°C is recommended.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials upon preparation.
Quantitative Stability Data Summary
While extensive long-term stability data for this compound across various conditions are not widely published, the following table summarizes the available information from manufacturers and stability studies on the parent compound, PGE1. Researchers should consider this as a guideline and perform their own stability assessments for critical applications.
| Compound | Solvent | Concentration | Storage Temperature (°C) | Duration | Stability |
| This compound | Methyl Acetate | Not specified | -20 | ≥ 2 years | Manufacturer's claim |
| Prostaglandin E1 (PGE1) | Crystalline Solid | N/A | -20 | ≥ 2 years | Stable[1] |
| Prostaglandin E1 (PGE1) | Polypropylene (B1209903) Syringes (original and diluted in 0.9% NaCl) | 500 µg/mL and dilutions | 4 | 30 days | Chemically stable[2] |
| Prostaglandin E1 (PGE1) | 10% Dextrose in Polypropylene Syringes | 1.5 and 15 µg/mL | 30 | 48 hours | ≥90.0% stable[3] |
| Prostaglandin E1 (PGE1) | Saline Solution in Insulin (B600854) Syringes | Not specified | 5 | 24 weeks | Stable[4] |
| Prostaglandin E1 (PGE1) | 4% Alcohol and 0.9% Saline | 20 µg/mL | 4 | 106.5 days (t90) | Predicted shelf-life[5] |
| Prostaglandin E1 (PGE1) | 4% Alcohol and 0.9% Saline | 20 µg/mL | 25 | 9.8 days (t90) | Predicted shelf-life[5] |
Note: t90 refers to the time at which 90% of the initial concentration remains.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution.
Materials:
-
This compound (solid)
-
Methyl acetate (anhydrous)
-
Inert gas (argon or nitrogen)
-
Calibrated analytical balance
-
Volumetric flask (amber glass)
-
Pipettes and tips
-
Cryo-vials (amber)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a controlled environment.
-
Transfer the weighed compound to a clean, dry amber volumetric flask.
-
Add a small amount of methyl acetate to dissolve the compound completely.
-
Once dissolved, bring the solution to the final volume with methyl acetate.
-
Mix the solution thoroughly by inversion.
-
Purge the headspace of the volumetric flask with an inert gas.
-
Aliquot the stock solution into single-use amber cryo-vials.
-
Purge the headspace of each cryo-vial with inert gas before sealing.
-
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and initials of the preparer.
-
Store the aliquots at -20°C or -80°C.
Protocol for Long-Term Stability Assessment
This protocol outlines a systematic approach to evaluate the long-term stability of this compound stock solutions.
Objective: To determine the rate of degradation of this compound stock solutions under different storage conditions over an extended period.
Materials:
-
Aliquots of this compound stock solution
-
Incubators or refrigerators set to desired storage temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
HPLC or LC-MS/MS system
-
Appropriate column and mobile phases for prostaglandin analysis.
-
Calibrated analytical standards of this compound.
Procedure:
-
Time Points: Establish a schedule for sample analysis. Suggested time points include: T=0 (initial analysis), 1, 3, 6, 12, 18, and 24 months.
-
Storage Conditions: Store aliquots of the stock solution at a minimum of three different temperatures:
-
Recommended: -20°C (protected from light)
-
Accelerated: 4°C (protected from light)
-
Stressed: Room Temperature (e.g., 25°C, protected from light)
-
-
Sample Analysis: At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Prepare the sample for analysis according to the validated analytical method (e.g., dilution in mobile phase).
-
Analyze the sample using a stability-indicating HPLC or LC-MS/MS method. A stability-indicating method is one that can separate the intact drug from its degradation products.
-
Quantify the concentration of this compound against a freshly prepared calibration curve.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each storage condition. A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.
Protocol for Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
Procedure:
-
For each stress condition, prepare a sample of the this compound stock solution.
-
Also, prepare a control sample stored under normal conditions (-20°C).
-
After the incubation period, neutralize the acid and base-stressed samples.
-
Analyze all samples, including the control, using the developed HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate the degradants.
Visualizations
Signaling Pathway
Prostaglandin E1 (and by extension, its metabolite 13,14-Dihydro PGE1) exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors. The following diagram illustrates the primary signaling cascades initiated upon receptor activation.
Caption: PGE1 Receptor Signaling Pathways.
Experimental Workflow
The following diagram outlines the workflow for assessing the long-term stability of this compound stock solutions.
Caption: Long-Term Stability Study Workflow.
Storage Recommendations Logic
This diagram illustrates the decision-making process for the appropriate storage of this compound.
Caption: Storage Condition Decision Tree.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. [Stability of prostaglandin E1 when fractioned into polypropylene syringes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability evaluation of a prostaglandin E1 saline solution packed in insulin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shelf-life determination of prostaglandin E1 injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PGE1 Metabolite Levels in Cancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prostaglandin E1 (PGE1), a member of the eicosanoid family of signaling molecules, is involved in a diverse range of physiological and pathological processes, including inflammation and cancer. While the role of Prostaglandin E2 (PGE2) in cancer has been extensively studied, emerging evidence suggests that PGE1 also plays a significant role in tumor biology. Accurate and reliable measurement of PGE1 and its metabolites is crucial for understanding its contribution to cancer progression, for biomarker discovery, and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the methodologies for measuring PGE1 metabolite levels in various biological matrices relevant to cancer research. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.
PGE1 Metabolism
PGE1 is rapidly metabolized in vivo, primarily by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group. This initial step is followed by the reduction of the 13,14-double bond. The resulting metabolites are then further catabolized through beta- and omega-oxidation. The major and most stable urinary metabolite of PGE1 is 7α-hydroxy-5,11-diketotetranor-prostane-1,16-dioic acid. Due to the rapid clearance of PGE1 from circulation, the measurement of its more stable metabolites in plasma and urine provides a more accurate reflection of its systemic production.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal for 13,14-Dihydro PGE1-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low signal intensity with 13,14-Dihydro PGE1-d4 during LC-MS/MS analysis. The following information is designed to help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs) - Low Signal Troubleshooting
Q1: I am not seeing any signal, or a very low signal, for my this compound internal standard. What are the potential causes?
A1: A low or absent signal for your deuterated internal standard can stem from several factors throughout the analytical process. These can be broadly categorized into issues with sample preparation, chromatographic separation, and mass spectrometer settings. It is crucial to systematically investigate each step to pinpoint the source of the problem. Common causes include degradation of the standard, inefficient extraction, suboptimal chromatography, incorrect mass spectrometer parameters, or ion suppression effects.
Q2: How can I be sure my this compound standard is stable?
A2: Prostaglandins (B1171923) can be sensitive to temperature, pH, and enzymatic degradation. Although 13,14-Dihydro PGE1 is a metabolite, and deuterated standards are generally stable, improper storage and handling can lead to degradation. Ensure the standard is stored at the recommended temperature (typically -20°C or -80°C) in a suitable solvent, such as methyl acetate (B1210297) or ethanol.[1] Avoid repeated freeze-thaw cycles. To verify stability, you can compare the response of a freshly prepared standard solution to your stock solution.
Q3: What are the key considerations for sample preparation when analyzing prostaglandins?
A3: Efficient sample preparation is critical for good signal intensity. Prostaglandins are often present at low concentrations in complex biological matrices.[2] Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating prostaglandins from biological fluids. Ensure that the SPE cartridge type and the solvents used for washing and elution are optimized for prostaglandin (B15479496) recovery. Inefficient extraction will directly lead to a low signal.
Q4: Can the choice of mobile phase affect the signal of this compound?
A4: Yes, the mobile phase composition is critical for both chromatographic separation and ionization efficiency. For prostaglandin analysis using LC-MS/MS, a common mobile phase consists of an aqueous component (often with a small amount of acid, like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3] The pH of the mobile phase can influence the ionization of the analyte. It is important to use volatile buffers to avoid ion suppression.[4]
Q5: How do I optimize the mass spectrometer settings for this compound?
A5: Optimal mass spectrometer settings are crucial for achieving a strong signal. This includes selecting the correct ionization mode (typically negative ion electrospray, ESI-), and optimizing parameters such as capillary voltage, gas flows (nebulizer and drying gas), and ion transfer optics.[3][4] It is also essential to determine the optimal precursor and product ions (MRM transitions) and collision energy for this compound. These are compound-specific and may require tuning.
Troubleshooting Guide: Low Signal for this compound
This guide provides a systematic approach to diagnosing and resolving low signal issues.
Step 1: Verify Standard Integrity and Preparation
-
Action: Prepare a fresh dilution of your this compound standard from the stock solution in a clean vial.
-
Rationale: This will help rule out degradation or contamination of your working solution.
-
Action: Directly infuse the fresh standard solution into the mass spectrometer.
-
Rationale: This will confirm that the instrument is capable of detecting the analyte and that the issue is not with the mass spectrometer itself.
Step 2: Evaluate Sample Preparation Procedure
-
Action: Review your sample extraction protocol. Pay close attention to the type of SPE cartridge, loading, washing, and elution steps.
-
Rationale: Inefficient recovery during sample preparation is a common cause of low signal.
-
Action: Spike a blank matrix with a known amount of this compound and process it through your entire sample preparation workflow.
-
Rationale: This will allow you to calculate the recovery rate and determine if your extraction method is efficient.
Step 3: Assess Chromatographic Performance
-
Action: Check for peak shape and retention time of your standard.
-
Rationale: Poor peak shape (e.g., broad or tailing peaks) can lead to a lower signal-to-noise ratio. Inconsistent retention times may indicate a problem with the column or mobile phase.
-
Action: Ensure that this compound is not co-eluting with other highly abundant compounds from the matrix.
-
Rationale: Co-elution with matrix components can cause ion suppression, where the ionization of the analyte of interest is reduced, leading to a lower signal.[4]
Step 4: Optimize Mass Spectrometer Parameters
-
Action: Confirm that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Rationale: A properly tuned instrument is essential for optimal performance.
-
Action: Optimize the MRM transitions (precursor and product ions) and collision energy specifically for this compound.
-
Rationale: Using suboptimal MRM parameters will result in a significantly lower signal.
-
Action: Adjust the source parameters, such as capillary voltage, gas temperatures, and flow rates, to maximize the signal for your analyte.[4]
Quantitative Data Summary
The following table summarizes key parameters for the analysis of prostaglandins, which can be adapted for this compound.
| Parameter | Typical Value/Range | Rationale |
| LC Column | C18 (e.g., Luna C18(2)) | Provides good retention and separation for prostaglandins.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ion mode or aids in chromatography for negative ion mode.[3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for gradient elution.[3] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Prostaglandins readily form negative ions.[3] |
| Precursor Ion (Q1) | [M-H]⁻ | For this compound (C₂₀H₃₂D₄O₅, MW: 360.5), this would be m/z 359.5.[1] |
| Product Ion (Q3) | Compound-specific fragments | Requires optimization; for similar prostaglandins, common losses include water and parts of the fatty acid chains. For PGE2-d4, a transition of 355/275 is used.[3] |
| Collision Energy | 10-40 eV | Needs to be empirically optimized for the specific MRM transition to achieve the best fragmentation.[4] |
Experimental Protocols
Protocol 1: Standard Preparation and Direct Infusion
-
Allow the this compound stock solution to equilibrate to room temperature.
-
Prepare a 1 µg/mL solution in a 50:50 mixture of acetonitrile and water.
-
Set up a direct infusion method on your LC-MS/MS system with a flow rate of 5-10 µL/min.
-
Infuse the prepared standard solution and optimize the mass spectrometer parameters (capillary voltage, gas flows, MRM transitions, and collision energy) to maximize the signal.
Protocol 2: Solid-Phase Extraction (SPE) of Prostaglandins from Biological Fluids
-
Acidify the sample (e.g., plasma, urine) to pH 3-4 with a dilute acid.
-
Condition a polymeric SPE cartridge with methanol followed by acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the prostaglandins with a stronger organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: General experimental workflow for prostaglandin analysis.
Caption: Simplified metabolic pathway of Prostaglandin E1 (PGE1).
References
Technical Support Center: Correcting for Matrix Effects with 13,14-Dihydro PGE1-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 13,14-Dihydro PGE1-d4 to correct for matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] These effects are a major concern in quantitative bioanalysis as they can significantly impact the accuracy, precision, and sensitivity of the method.[1][2] Common sources of matrix effects in biological samples include salts, phospholipids, and proteins.[1]
Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects in LC-MS/MS.[1] this compound is chemically and structurally almost identical to the endogenous analyte, 13,14-dihydro PGE1.[3][4] Because of this similarity, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ionization suppression or enhancement as the target analyte.[1][5] By calculating the ratio of the analyte's signal to the internal standard's signal, variations caused by matrix effects are normalized, leading to more accurate and precise quantification.[1]
Q3: For which analyte is this compound the appropriate internal standard?
A3: this compound is intended for use as an internal standard specifically for the quantification of 13,14-dihydro PGE1 by GC- or LC-mass spectrometry.[3][4][6] It is a metabolite of Prostaglandin (B15479496) E1 (PGE1).[7] While it is structurally similar to PGE1, for the most accurate quantification of PGE1, the use of Prostaglandin E1-d4 (PGE1-d4) is recommended as the internal standard.[8][9]
Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?
A4: While highly effective, they may not always provide perfect compensation.[1][5] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard.[1][10] If this shift causes the two compounds to elute into regions with different levels of ion suppression, it can lead to what is known as differential matrix effects and result in inaccurate quantification.[1][5][10] Ensuring complete co-elution of the analyte and the internal standard is critical for maximum correction.[11]
Q5: What are the key considerations when selecting and using a deuterated internal standard?
A5: Several factors are crucial for reliable results:
-
Isotopic Purity: The standard should have a high degree of deuteration (e.g., ≥99%) to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled analyte.[1][3]
-
Analyte-IS Co-elution: The chromatographic method must be optimized to ensure the analyte and the internal standard co-elute as closely as possible to experience the same matrix effects.[1][11]
-
Stability: The position of the deuterium (B1214612) labels should be stable and not prone to back-exchange with hydrogen atoms from the solvent or matrix, which can be catalyzed by acidic or basic conditions.[10] this compound has deuterium atoms on the prostan-1-oic acid chain, which are generally stable.[3][4]
-
Concentration: The internal standard should be added at a concentration that provides a strong, reproducible signal without saturating the detector.
Troubleshooting Guides
Issue 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
This is a common problem that can point to several underlying issues.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure the internal standard is added accurately and consistently to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process. Use calibrated pipettes and vortex each sample thoroughly after adding the standard.
-
-
Possible Cause 2: Differential Matrix Effects.
-
Solution: The analyte and internal standard may not be experiencing the same degree of ion suppression or enhancement. This often happens if they do not co-elute perfectly.[10][11]
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or column temperature to achieve better co-elution.[10]
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction [SPE]) to remove more of the interfering matrix components.
-
-
-
Possible Cause 3: Column Degradation.
Issue 2: Unexpectedly High or Low Analyte Concentrations
-
Possible Cause 1: Cross-Contamination or Carryover.
-
Possible Cause 2: Contamination of Internal Standard.
-
Solution: The deuterated internal standard may contain a small amount of the unlabeled analyte. This can lead to a persistent background signal and an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
-
Protocol: Prepare a blank matrix sample (a sample with no analyte) and spike it only with the internal standard at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response should be less than 20% of the LLOQ response.[10] If it is higher, the internal standard may be contaminated.
-
-
-
Possible Cause 3: Incorrect Internal Standard Concentration.
-
Solution: An error in the preparation of the internal standard stock or working solutions will lead to systematic errors in quantification. Carefully reprepare the solutions and verify the concentration.[1]
-
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This experiment is crucial during method validation to determine the extent of ion suppression or enhancement for a given analyte in a specific biological matrix.[1][10]
Objective: To quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) for 13,14-dihydro PGE1 using this compound as the internal standard.
Methodology:
-
Prepare Three Sets of Samples in triplicate at a minimum of two concentration levels (low and high QC).
-
Set A (Neat Solution): Spike the analyte (13,14-dihydro PGE1) and the internal standard (this compound) into the final reconstitution solvent (e.g., 50% methanol).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure (e.g., protein precipitation or SPE). In the final step, spike the dried extract with the analyte and internal standard in reconstitution solvent.[1][10]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and internal standard before initiating the sample preparation procedure.[1][10]
-
-
Analyze the Samples: Inject all three sets into the validated LC-MS/MS system.
-
Calculate the Results: Determine the peak area ratios (Analyte Peak Area / Internal Standard Peak Area) for all samples. Calculate the mean ratio for each set (Mean A, Mean B, Mean C).
-
Matrix Effect (ME %): ME (%) = (Mean B / Mean A) * 100
-
Interpretation: A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Recovery (RE %): RE (%) = (Mean C / Mean B) * 100
-
Interpretation: This measures the efficiency of the extraction process.
-
-
Process Efficiency (PE %): PE (%) = (Mean C / Mean A) * 100
-
Interpretation: This represents the combined effect of matrix effects and recovery.
-
-
Data Presentation
The following tables summarize hypothetical data from a matrix effect experiment for 13,14-dihydro PGE1 to illustrate the calculations.
Table 1: Hypothetical Peak Area Ratios
| Sample Set | Concentration | Mean Peak Area Ratio (Analyte/IS) |
| Set A (Neat) | Low QC | 0.52 |
| High QC | 5.15 | |
| Set B (Post-Spike) | Low QC | 0.45 |
| High QC | 4.48 | |
| Set C (Pre-Spike) | Low QC | 0.41 |
| High QC | 4.12 |
Table 2: Calculated Matrix Effect, Recovery, and Process Efficiency
| Parameter | Calculation | Low QC Result | High QC Result | Interpretation |
| Matrix Effect (ME) | (Set B / Set A) * 100 | 86.5% | 87.0% | Consistent ion suppression (~13%) is observed. |
| Recovery (RE) | (Set C / Set B) * 100 | 91.1% | 92.0% | Extraction recovery is high and consistent. |
| Process Efficiency (PE) | (Set C / Set A) * 100 | 78.8% | 80.0% | Overall process efficiency is acceptable. |
Biochemical Pathway Context
13,14-dihydro PGE1 is a key metabolite in the prostaglandin E1 pathway. Understanding this relationship is important for interpreting experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 13,14-dihydro Prostaglandin E1-d4 - Applications - CAT N°: 9000281 [bertin-bioreagent.com]
- 5. waters.com [waters.com]
- 6. 13,14-dihydro Prostaglandin E1-d4 - Cayman Chemical [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
preventing isotopic exchange of 13,14-Dihydro PGE1-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 13,14-Dihydro PGE1-d4 to prevent isotopic exchange and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of 13,14-Dihydro Prostaglandin E1, a biologically active metabolite of Prostaglandin E1 (PGE1).[1][2] It contains four deuterium (B1214612) atoms at the 3, 3', 4, and 4' positions of the molecule.[1] It is primarily used as an internal standard for the quantification of 13,14-Dihydro PGE1 in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability and prevent degradation, this compound should be stored at -20°C under desiccating conditions.[3] The product is typically shipped on wet ice and has a stability of at least two years when stored correctly.[4][5] It is often supplied as a solution in methyl acetate.[4][5]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol, with solubilities of approximately 50 mg/mL.[4] It is also soluble in aqueous buffers like PBS (pH 7.2) at a concentration of about 1 mg/mL.[4]
Q4: What is isotopic exchange and why is it a concern?
Isotopic exchange, also known as H/D (hydrogen/deuterium) exchange, is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix). This can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry analysis.
Q5: Are the deuterium labels on this compound susceptible to exchange?
The deuterium atoms in this compound are located on the carbon skeleton at positions 3, 3', 4, and 4'.[1] Deuterium atoms bonded to carbon are generally considered to be in stable, non-exchangeable positions, especially when compared to deuterium atoms on heteroatoms like oxygen (-OH) or nitrogen (-NH). However, extreme pH conditions (highly acidic or basic) and high temperatures can potentially facilitate exchange.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, with a focus on preventing isotopic exchange.
| Problem | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity (Observed as an increase in the unlabeled analyte signal in the internal standard sample) | Isotopic exchange with protic solvents or reagents. | - Use aprotic solvents (e.g., acetonitrile (B52724), methanol) for sample preparation and reconstitution whenever possible. - Avoid prolonged exposure to aqueous solutions, especially at non-neutral pH. |
| Exposure to acidic or basic conditions. | - Maintain the pH of your samples and mobile phases as close to neutral (pH 7) as possible. - If acidic or basic conditions are required for your assay, minimize the exposure time and temperature. | |
| High temperature during sample preparation or storage. | - Perform all sample preparation steps at low temperatures (e.g., on ice). - Store all solutions containing the deuterated standard at -20°C or below. | |
| Inconsistent Internal Standard Signal | Degradation of the standard. | - Ensure proper storage conditions (-20°C, desiccated). - Prepare fresh working solutions from the stock solution. If the issue persists, consider preparing a new stock solution. |
| Inaccurate pipetting. | - Calibrate pipettes regularly. - Use a consistent pipetting technique for adding the internal standard to all samples. | |
| Matrix effects in the mass spectrometer. | - Optimize chromatographic conditions to ensure the deuterated standard co-elutes with the analyte. - Employ a more rigorous sample clean-up procedure to reduce matrix interference. | |
| Shift in Retention Time | Isotope effect. | A slight shift in retention time between the deuterated standard and the unlabeled analyte can sometimes occur due to the kinetic isotope effect. This is generally acceptable as long as the peaks are well-resolved and integrated consistently. |
| Chromatographic issues. | - Prepare fresh mobile phase. - Ensure the column is properly equilibrated and at the correct temperature. - If the problem persists, consider using a new column. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (as supplied, e.g., in methyl acetate)
-
High-purity aprotic solvent (e.g., acetonitrile or ethanol)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the vial containing the this compound solution to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure the solution is at the bottom.
-
Prepare a stock solution by diluting the supplied solution with a high-purity aprotic solvent (e.g., ethanol) to a desired concentration (e.g., 100 µg/mL).
-
Store the stock solution in a tightly sealed amber glass vial at -20°C.
-
Prepare working solutions by further diluting the stock solution with the appropriate solvent for your assay (preferably aprotic). Prepare fresh working solutions daily if possible.
Protocol 2: Assessing the Stability of this compound in Your Experimental Matrix
Objective: To determine if isotopic exchange or degradation of this compound occurs under your specific experimental conditions.
Materials:
-
This compound working solution
-
Blank biological matrix (e.g., plasma, urine) identical to your study samples
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
Procedure:
-
Time Zero (T=0) Samples: Spike a known concentration of the this compound working solution into the blank matrix. Immediately process these samples according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the same concentration of the deuterated standard into the blank matrix and incubate under the conditions that your samples will experience (e.g., room temperature for 4 hours, 4°C for 24 hours). After incubation, process these samples.
-
Incubated Solvent Samples: Spike the deuterated standard into your final reconstitution solvent and incubate under the same conditions as the matrix samples.
-
LC-MS/MS Analysis: Analyze all T=0, incubated matrix, and incubated solvent samples. Monitor the mass transitions for both this compound and the corresponding unlabeled 13,14-Dihydro PGE1.
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) may indicate degradation.
-
Monitor for any increase in the peak area of the unlabeled 13,14-Dihydro PGE1 in the incubated samples. A significant increase would be indicative of isotopic exchange.
-
Data Presentation
The following table provides a template for summarizing the results from the stability assessment protocol.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in this compound Signal | % Increase in Unlabeled 13,14-Dihydro PGE1 Signal |
| Blank Matrix | 4 | 25 (Room Temp) | 7.4 | ||
| Blank Matrix | 24 | 4 | 7.4 | ||
| Reconstitution Solvent | 4 | 25 (Room Temp) | 7.0 | ||
| Reconstitution Solvent (Acidic) | 4 | 25 (Room Temp) | 3.0 | ||
| Reconstitution Solvent (Basic) | 4 | 25 (Room Temp) | 9.0 |
Visualizations
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting workflow for suspected isotopic exchange issues.
References
Technical Support Center: Optimizing LC-MS/MS for 13,14-Dihydro PGE1-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 13,14-Dihydro PGE1-d4. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?
A1: For initial method development, we recommend starting with the parameters summarized in the table below. These are based on typical conditions for prostaglandin (B15479496) analysis and should be optimized for your specific instrumentation and experimental needs.
Q2: How should I prepare my samples for analysis?
A2: Sample preparation is critical for accurate and reproducible results. A solid-phase extraction (SPE) protocol is generally recommended to remove interfering matrix components. The specific SPE sorbent and protocol will depend on the sample matrix (e.g., plasma, urine, cell culture media).
Q3: What is the expected fragmentation pattern for this compound?
A3: Prostaglandins (B1171923) typically fragment in negative ion mode through the loss of water (H₂O) and carbon dioxide (CO₂). For this compound, the precursor ion is [M-H]⁻ at m/z 359.5. A common product ion for similar deuterated prostaglandins like PGE2-d4 is m/z 275, which corresponds to the loss of two water molecules and a carboxyl group from the precursor ion.[1] This is a good starting point for optimizing your MRM transition.
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Signal for this compound
-
Potential Cause: Incorrect mass transitions, suboptimal ionization, or sample degradation.
-
Troubleshooting Steps:
-
Verify Mass Transitions: Confirm the precursor ion is set to m/z 359.5. Infuse a standard solution of this compound directly into the mass spectrometer to perform a product ion scan and identify the most abundant and stable fragment ion.
-
Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the signal for your analyte. Prostaglandins generally perform well in negative ESI mode.
-
Check Sample Stability: Prostaglandins can be unstable. Ensure proper storage of samples and standards at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Column overload, secondary interactions with the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to rule out column overload.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds like prostaglandins, a low pH mobile phase (e.g., with 0.1% formic acid) helps to maintain them in their neutral form, which can improve peak shape.
-
Column Conditioning: Ensure the column is properly conditioned with the mobile phase before analysis.
-
Issue 3: High Background Noise
-
Potential Cause: Contamination from the sample matrix, solvents, or the LC-MS/MS system itself.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, LC-MS grade solvents and additives.
-
Sample Cleanup: Implement a more rigorous sample preparation method, such as a multi-step SPE protocol, to remove interfering substances.
-
System Cleaning: Flush the LC system and clean the mass spectrometer's ion source to remove any accumulated contaminants.
-
Issue 4: Retention Time Shifts
-
Potential Cause: Changes in mobile phase composition, column temperature fluctuations, or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition.
-
Column Temperature Control: Use a column oven to maintain a stable temperature throughout the analytical run.
-
Column Health: If retention times continue to shift, the column may be degrading. Replace the column with a new one.
-
Experimental Protocols & Data
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20-30% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 359.5 |
| Product Ion (Q3) | m/z 275 (or most abundant fragment from optimization) |
| Dwell Time | 50 - 100 ms |
| Collision Energy | Optimize for your instrument (start around 20-30 eV) |
| Declustering Potential | Optimize for your instrument |
Visualizations
Caption: Workflow for LC-MS/MS method optimization.
References
improving peak shape for prostaglandins in HPLC
An essential resource for scientists and researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to address common challenges in achieving optimal peak shape for prostaglandins (B1171923) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is good peak shape crucial for prostaglandin (B15479496) analysis?
A: Achieving a good, symmetrical peak shape is critical for accurate and reproducible quantification of prostaglandins. Poor peak shapes, such as tailing or fronting, can lead to incorrect peak integration, reduced sensitivity, and poor resolution between closely eluting compounds, including isomers which are common with prostaglandins.[1][2] This compromises the accuracy and reliability of the analytical results.[3]
Q2: What are the most common causes of poor peak shape in prostaglandin HPLC analysis?
A: The most frequent causes of suboptimal peak shape for prostaglandins include:
-
Inappropriate Mobile Phase pH: Prostaglandins are carboxylic acids, and their ionization state is highly pH-dependent. An incorrect pH can cause peak tailing.[2][4]
-
Secondary Interactions: Interactions between the acidic prostaglandin molecules and active silanol (B1196071) groups on the silica-based stationary phase can lead to significant peak tailing.[5][6]
-
Column Issues: Degradation of the column, contamination, or the formation of a void at the column inlet can distort peak shapes.[6][7][8]
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and broadening.[5][9]
-
System and Method Issues: Extra-column band broadening, incorrect flow rate, or temperature fluctuations can also negatively impact peak shape.[7][10][11]
Q3: How does the mobile phase pH affect the peak shape of prostaglandins?
A: Prostaglandins are acidic compounds. The pH of the mobile phase dictates their ionization state.[2] To achieve good retention and symmetrical peaks on a reversed-phase column (like C18), it's essential to suppress the ionization of the prostaglandin's carboxylic acid group.[4][12] This is typically achieved by maintaining a low mobile phase pH, at least one pH unit below the analyte's pKa.[4][5] An acidic mobile phase ensures the prostaglandin is in its neutral, less polar form, which interacts more consistently with the stationary phase, leading to sharper, more symmetrical peaks.[2][12]
Q4: What type of HPLC column is generally recommended for prostaglandin analysis?
A: The choice of column depends on the specific prostaglandins being analyzed.
-
Reversed-Phase C18 Columns: These are the most commonly used columns for general prostaglandin analysis due to their versatility.[13][14][15]
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity and have been shown to be effective in separating critical geometric isomers, such as PGE₂ and PGD₂.[1][16]
-
Chiral Columns: If the goal is to separate enantiomers (mirror-image isomers) of prostaglandins, a chiral stationary phase is necessary.[16][17] The column's particle size and dimensions are also important; smaller particles (e.g., <3 µm) and longer columns generally provide higher resolution but also result in higher backpressure.[18][19]
Troubleshooting Guide for Prostaglandin Peak Shape
This guide addresses specific peak shape problems in a question-and-answer format.
Q1: My prostaglandin peaks are tailing. What are the likely causes and how can I fix it?
A: Peak tailing is the most common peak shape issue for acidic compounds like prostaglandins.
-
Cause 1: Inappropriate Mobile Phase pH. If the mobile phase pH is too high, the prostaglandin will be ionized, leading to poor interaction with the stationary phase and potential interaction with active silanols.
-
Cause 2: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica (B1680970) packing material can interact with the analytes, causing tailing.[6]
-
Solution: Besides lowering the pH, you can try a different, more thoroughly end-capped column. Using a lower ionic strength buffer can sometimes help, but pH control is the primary solution for acidic compounds.[5]
-
-
Cause 3: Column Contamination or Degradation. Accumulation of matrix components from the sample can contaminate the column inlet, and operating at a high pH can degrade the silica packing, both leading to tailing peaks.[8]
Q2: I'm observing peak fronting for my prostaglandin standards. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions.
-
Cause 1: Sample Overload. Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet.[5][8]
-
Solution: Dilute the sample and inject a smaller mass of the prostaglandin onto the column.
-
-
Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, the analyte may travel through the initial part of the column too quickly, causing a distorted, fronting peak.[5]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[5]
-
Q3: My peaks are broad, resulting in low sensitivity. How can I sharpen them?
A: Broad peaks can be caused by a variety of factors related to the column, system, and method parameters.
-
Cause 1: Extra-Column Volume. Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume.
-
-
Cause 2: Column Efficiency Loss. The column may be old, contaminated, or have developed a void.
-
Cause 3: High Flow Rate. A flow rate that is too high for the column dimensions and particle size can reduce efficiency.[10]
-
Solution: Optimize the flow rate. Try reducing it to see if peak shape improves, but be mindful of increasing analysis time.
-
-
Cause 4: Temperature Effects. Low column temperature can increase mobile phase viscosity, leading to broader peaks.[10][21]
Q4: I'm seeing split peaks for a single prostaglandin standard. What is the problem?
A: Split peaks often indicate a disruption in the chromatographic path or an issue with the sample at the point of injection.
-
Cause 1: Partially Blocked Column Frit. Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample band to be unevenly distributed.
-
Cause 2: Column Bed Void. A void or channel can form at the head of the column due to packing bed settling.
-
Solution: This issue is generally irreversible, and the column will need to be replaced.[7]
-
-
Cause 3: Sample Solvent Effect. Injecting the sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column inlet, leading to split peaks.
Data Summary Tables
Table 1: General Effect of Mobile Phase pH on Prostaglandin Analysis
| pH Range | Analyte State | Retention on C18 Column | Expected Peak Shape | Recommendation |
| < 4.0 | Primarily Neutral (Ion-Suppressed) | Increased | Symmetrical, Sharp | Recommended for good retention and peak shape.[2][4][17] |
| 4.0 - 6.0 | Mixture of Neutral and Ionized | Variable, Decreasing | May be broad or tailing | Not ideal; small pH changes can cause large shifts in retention.[12] |
| > 6.0 | Primarily Ionized | Significantly Decreased | Often exhibits tailing | Not recommended for reversed-phase analysis of prostaglandins.[4] |
Table 2: Common Mobile Phase Additives for Prostaglandin HPLC
| Additive | Typical Concentration | Purpose | Effect on Peak Shape |
| Formic Acid | 0.05% - 0.1% | Lowers mobile phase pH.[20] | Improves symmetry by suppressing analyte ionization.[16] |
| Acetic Acid | 0.02% - 1.0% | Lowers mobile phase pH.[13][22] | Improves symmetry by suppressing analyte ionization.[22] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong acid for lowering pH; also acts as an ion-pairing agent. | Can improve peak shape but may cause ion suppression in MS detection.[20] |
| Ammonium Acetate | 5 mM - 20 mM | Acts as a buffer to maintain a stable pH.[1][20] | Helps maintain reproducible retention times and peak shapes. |
Experimental Protocols & Workflows
Protocol 1: General Solid-Phase Extraction (SPE) for Prostaglandins
This protocol provides a general workflow for extracting prostaglandins from a biological fluid (e.g., plasma, cell culture media) prior to HPLC analysis.[14][23]
-
Sample Pre-treatment: Acidify the sample to ~pH 3.5 with a dilute acid (e.g., formic acid) to ensure prostaglandins are in their protonated form.
-
SPE Cartridge Conditioning: Condition a polymeric weak anion exchange (WAX) or a reversed-phase (e.g., C18) SPE cartridge by washing with methanol (B129727) followed by acidified water (pH ~3.5).[14]
-
Sample Loading: Slowly load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. For a C18 cartridge, this may involve washing with acidified water followed by a low-percentage organic solvent (e.g., 15% methanol). For a WAX cartridge, wash with an organic solvent like acetonitrile.[14]
-
Elution: Elute the prostaglandins from the cartridge. For C18, use an organic solvent like methanol or ethyl acetate. For WAX, use an organic solvent containing a small amount of a weak acid (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the HPLC mobile phase or a compatible solvent.[14][15]
Protocol 2: Example HPLC Method Parameters for Prostaglandin Separation
These are starting parameters that may require optimization for specific applications.
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 or Phenyl-Hexyl, 150 mm x 2.1 mm, < 3 µm particle size.[1][14]
-
Mobile Phase A: Water with 0.1% Formic Acid.[16]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[16]
-
Gradient: A linear gradient, for example, starting at 20-30% B and increasing to 80-90% B over 10-20 minutes.[1][16]
-
Flow Rate: 0.2 - 0.4 mL/min (for a 2.1 mm ID column).[1]
-
Column Temperature: 40 °C.[17]
-
Injection Volume: 5 - 20 µL.
-
Detector: UV (200-210 nm) or Mass Spectrometer (MS).[13][15]
Visual Diagrams
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: General workflow for prostaglandin sample preparation using SPE.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 15. [HPLC determination of prostaglandins with small-bore ODS column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 18. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 19. auroraprosci.com [auroraprosci.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-elution in prostaglandin analysis
Welcome to the technical support center for prostaglandin (B15479496) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on resolving co-elution issues during liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is co-elution a significant problem in prostaglandin analysis?
A1: Co-elution is a major challenge because many prostaglandins (B1171923) are isomers, meaning they have the same chemical formula and molecular weight. For example, Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2) are geometric isomers.[1] Consequently, they often exhibit identical mass-to-charge ratios (m/z) and similar fragmentation patterns in a mass spectrometer, making it impossible to distinguish them by MS/MS alone.[2] Accurate quantification relies on their complete chromatographic separation before they enter the mass spectrometer.[1]
Q2: Which prostaglandins are most commonly found to co-elute?
A2: The most frequently cited co-eluting pair is PGE2 and PGD2.[1][2] Other groups of isomers that can be difficult to separate include various isoprostanes and other PGE2/PGD2-like molecules.[3] The structural similarity of these compounds leads to similar retention behaviors on reverse-phase chromatography columns.
Q3: Can't I just use tandem mass spectrometry (MS/MS) to differentiate between co-eluting prostaglandin isomers?
A3: No, standard tandem mass spectrometry is often insufficient for distinguishing between isomers like PGE2 and PGD2.[2] This is because their structural similarities lead to the generation of fragment ions with identical masses upon collision-induced dissociation.[2] While advanced techniques such as MS³ with silver cationization have shown promise in differentiating isomers, they are not yet standard in most laboratories.[4][5] Therefore, chromatographic separation remains the most critical step for accurate isomer-specific quantification.[1]
Q4: What are the key differences between LC-MS/MS and ELISA for prostaglandin analysis in the context of co-elution?
A4: LC-MS/MS offers high selectivity and the ability to resolve and individually quantify structurally similar isomers in a single run, provided the chromatography is optimized. In contrast, ELISA (enzyme-linked immunosorbent assay) relies on antibody binding, which can suffer from cross-reactivity. An antibody designed for PGE2 might also bind to PGD2, leading to inaccurate results if both are present in the sample.[6] LC-MS/MS is generally considered the more specific and reliable method when dealing with potential co-elution of isomers.[6]
Troubleshooting Guide: Dealing with Co-elution
Problem: My chromatogram shows a single peak for PGE2 and PGD2, but I expect both to be present. How can I resolve them?
This common issue arises from insufficient chromatographic separation. Below is a step-by-step guide to improve the resolution of co-eluting prostaglandins.
Step 1: Evaluate and Modify Your Liquid Chromatography (LC) Method
Optimizing your HPLC or UHPLC method is the most effective way to resolve co-eluting isomers.
-
Change the Stationary Phase: If you are using a standard C18 column, consider switching to a different chemistry. A phenyl-hexyl stationary phase has been shown to provide excellent separation of PGE2 and PGD2.[1]
-
Adjust the Mobile Phase Composition: The choice and concentration of the organic solvent and additive are critical.
-
Solvent: Acetonitrile/water gradients are commonly used.[3] Modifying the gradient slope (making it shallower) can increase separation.
-
Additive: The pH and type of additive can significantly impact retention and peak shape. While 0.1% formic acid is common, some methods find that a buffer like 10 mM ammonium (B1175870) acetate (B1210297) at a slightly basic pH (e.g., 8.5) provides optimal separation for certain columns.[1] Be aware that acidic modifiers that improve peak shape can sometimes diminish the separation between PGD2 and PGE2.[1]
-
-
Optimize the Flow Rate: Reducing the flow rate can sometimes improve separation, although it will increase run time.[3]
-
Increase Column Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can increase efficiency and may improve resolution.[7]
Step 2: Verify Mass Spectrometer Settings
While the primary solution is chromatographic, ensure your MS settings are appropriate.
-
Multiple Reaction Monitoring (MRM): Use specific precursor-to-product ion transitions for your target prostaglandins. Although the transitions may be the same for isomers, this ensures you are detecting the correct class of compounds.
-
Dwell Time: Ensure sufficient dwell time for each transition to obtain enough data points across the chromatographic peak for accurate quantification.
Step 3: Sample Preparation and Handling
Proper sample handling is crucial, as some prostaglandins are unstable.
-
Degradation: PGD2 is known to be less stable than PGE2, and its degradation can affect quantification.[1] It is recommended that sample preparation time be kept to a minimum (e.g., less than 8 hours) to ensure accuracy.[1]
-
Internal Standards: Use deuterated internal standards for both analytes (e.g., d4-PGE2 and d4-PGD2) to control for differential loss and degradation during sample preparation and analysis.[1]
Data and Protocols
Quantitative Data Summary
The following tables provide key quantitative data for the analysis of PGE2 and PGD2.
Table 1: Mass Spectrometry Parameters for PGE2 and PGD2
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ions (m/z) |
| PGE2 | 351.2 | 333.3, 315.2, 271.3 |
| PGD2 | 351.2 | 333.3, 315.2, 271.3 |
Data sourced from multiple studies confirming identical mass transitions.[1][2]
Table 2: Example Chromatographic Conditions and Retention Times
| Method | Column | Mobile Phase | Retention Time (PGE2) | Retention Time (PGD2) | Resolution (min) |
| Method A [1] | Luna Phenyl-Hexyl (2 x 150 mm, 3 µm) | A: 10 mM Ammonium Acetate (pH 8.5)B: Acetonitrile(Linear Gradient) | 5.9 min | 7.3 min | 1.4 min |
| Method B [3] | Luna C18(2) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient) | Not specified | Not specified | Achieved separation of multiple isomers |
Experimental Protocols
Protocol 1: Sample Extraction from Biological Fluids [1]
This protocol is suitable for extracting PGE2 and PGD2 from cell culture supernatants.
-
Add Internal Standards: Spike the sample with deuterated internal standards (d4-PGE2 and d4-PGD2).
-
Liquid-Liquid Extraction: Add 2 mL of hexane/ethyl acetate (1:1, v/v) to the sample.
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: Spin at 4°C to separate the phases.
-
Collect Organic Phase: Carefully remove the upper organic phase and save it.
-
Repeat Extraction: Repeat steps 2-5 twice more on the remaining aqueous phase.
-
Evaporate: Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 200 µL of a methanol/10 mM ammonium acetate buffer (pH 8.5) mixture (1:3, v/v).
-
Analyze: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for PGE2 and PGD2 [1]
This protocol details an effective method for separating PGE2 and PGD2.
-
LC Column: Luna Phenyl-Hexyl (2 x 150 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium acetate buffer (pH 8.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A 10-minute linear gradient from 21% to 50% Mobile Phase B.
-
Flow Rate: 200 µL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in negative ion electrospray mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in Table 1 for the analytes and their corresponding deuterated internal standards.
Visualizations
Caption: Biosynthesis pathway of PGE2 and PGD2 from arachidonic acid.
Caption: General experimental workflow for prostaglandin analysis by LC-MS/MS.
Caption: Decision tree for troubleshooting co-elution in prostaglandin analysis.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6939718B2 - Mass spectrometry of prostaglandins - Google Patents [patents.google.com]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 13,14-Dihydro PGE1-d4
This technical support center provides guidance on the optimal handling and storage of 13,14-Dihydro PGE1-d4, with a focus on the critical role of sample pH in maintaining its stability. As direct stability data for this compound is limited, the information presented here is primarily based on studies of the closely related compounds, Prostaglandin (B15479496) E1 (PGE1) and its metabolites. These guidelines are intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in aqueous solutions?
A1: Based on data for PGE1, acidic conditions are generally preferred for stability. Optimal stability is often observed in the pH range of 4.0 to 5.0.[1] Neutral to alkaline conditions (pH > 7) can lead to rapid degradation.[2]
Q2: How does temperature affect the stability of this compound at different pH values?
A2: Temperature is a critical factor that accelerates degradation at all pH levels. However, the effect is more pronounced at neutral and alkaline pH. For short-term storage (up to a few days), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is advisable, preferably in an acidic buffer.
Q3: What are the primary degradation products of prostaglandins (B1171923) like this compound?
A3: Prostaglandins of the E-series are known to undergo dehydration to form PGA and PGB analogs. For instance, PGE1 degrades to Prostaglandin A1 (PGA1).[3] Under strongly acidic or basic conditions, other degradation pathways, including epimerization, may occur.[1] For the related compound 13,14-dihydro-15-keto-PGE2, dehydration to 15-keto-13,14-dihydro-PGA2 is a key degradation pathway, with further cyclization occurring at elevated pH.[2][4]
Q4: Can I use a standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments with this compound?
A4: While PBS at pH 7.4 is common for biological experiments, it is not ideal for the stability of this compound. If the experimental conditions require a neutral pH, it is crucial to prepare fresh solutions immediately before use and minimize the time the compound spends in the buffer. For example, 95% of PGE1 in a solution at pH 7.4 was degraded by day 14 at 37°C.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal in analytical assay (e.g., LC-MS) | Degradation of this compound due to inappropriate sample pH. | Ensure that the sample collection, processing, and storage buffers are acidic (ideally pH 4-5). If the sample is biological and at neutral pH, process it quickly and at low temperatures. Acidify the sample for storage if compatible with downstream analysis. |
| Inconsistent or non-reproducible results | Variable degradation rates between samples due to slight differences in pH or storage time. | Standardize the sample handling protocol. Use a consistent, acidic buffer for all dilutions and storage. Minimize the time between sample preparation and analysis. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Review the pH and temperature history of the sample. The presence of specific degradation products can indicate whether degradation occurred under acidic or alkaline conditions. |
Data Presentation
Table 1: Stability of Prostaglandin E1 (PGE1) in Aqueous Solutions at 37°C
| pH | Solution | Remaining PGE1 after 14 days | Remaining PGE1 after 32 days |
| 4.5 | Isotonic Saline | - | ~25% |
| 4.7 | 0.01 M Phosphate (B84403) Buffered Isotonic Saline | - | ~25% |
| 7.4 | 0.1 M Phosphate Buffered Water | <5% | - |
| Data adapted from Younger, E. W., & Szabo, R. M. (1986). Prostaglandins, 31(5), 923-927.[2] |
Experimental Protocols
Protocol for Evaluating the pH Stability of this compound
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
1. Materials:
-
This compound standard
-
Buffers of varying pH (e.g., citrate (B86180) buffer for pH 4 and 5, phosphate buffer for pH 6, 7, and 8)
-
Organic solvent for stock solution (e.g., ethanol (B145695) or acetonitrile)
-
LC-MS grade water and solvents
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Working Solution Preparation: Dilute the stock solution into each of the different pH buffers to a final concentration suitable for your analytical method (e.g., 100 ng/mL).
-
Time Point 0 Analysis: Immediately after preparation, transfer an aliquot of each working solution to an autosampler vial and analyze using a validated LC-MS/MS method to determine the initial concentration.
-
Incubation: Store the remaining working solutions at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Subsequent Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots from each stored solution and analyze them by LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time Point 0). Plot the percentage remaining versus time for each pH.
Visualizations
References
- 1. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin Assay Technical Support Center: Optimizing Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing internal standard (IS) concentrations for prostaglandin (B15479496) assays.
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific issues with your internal standard during prostaglandin analysis.
Guide 1: Low or No Internal Standard Signal
If you are experiencing a weak or absent internal standard signal, follow this diagnostic workflow to identify and resolve the issue.
Guide 2: High Variability in Internal Standard Signal
High variability in the IS signal across a batch of samples can compromise the accuracy of your results. This guide will help you pinpoint the cause.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Manually review the sample preparation steps for the affected samples. Verify the precision of your pipetting technique for adding the IS. |
| Differential Matrix Effects | The composition of the biological matrix can vary between samples, causing different levels of ion suppression or enhancement.[1] To investigate this, perform a post-column infusion experiment. |
| Autosampler Injection Volume Precision | Issues with the autosampler can cause variations in the injected volume, which directly impacts the signal intensity.[1] Run a system suitability test to check the autosampler's performance. |
| Internal Standard Instability | The internal standard may be degrading in the sample matrix.[2] Prepare a fresh IS solution and re-analyze the affected samples. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my internal standard?
A1: There is no single ideal concentration, as it depends on your specific assay and instrumentation. However, a common starting point is a concentration that yields a signal intensity approximately in the middle of your calibration curve's range.[3] Another approach suggests using a concentration that is about 50% of the signal of the highest calibration standard.[4][5] It is crucial to perform an optimization experiment to determine the best concentration for your specific application.
Q2: What are the consequences of the internal standard concentration being too high?
A2: An excessively high IS concentration can lead to several issues:
-
Detector Saturation: This can result in a non-linear response and inaccurate quantification.[6][7]
-
Ion Suppression: A high concentration of the IS can suppress the ionization of the analyte, particularly if they co-elute.[5]
-
Increased Isotopic Contribution: At high concentrations, the natural isotopic abundance of the analyte may contribute to the IS signal, leading to inaccuracies.[8]
-
Worse Limit of Detection (LOD): A very high IS concentration can potentially worsen the signal-to-noise ratio for the analyte at low concentrations.[5]
Q3: What happens if the internal standard concentration is too low?
A3: A low IS concentration can also be problematic:
-
Poor Signal-to-Noise (S/N): This can lead to poor precision and accuracy, especially for low-level samples.
-
Increased Impact of "Cross-Talk": If the analyte has a signal contribution to the IS (due to impurities or isotopic overlap), a low IS concentration will make this interference more pronounced, leading to non-linear calibration curves.[9]
Q4: My internal standard signal increases with increasing analyte concentration. What is the cause?
A4: This phenomenon can be caused by a few factors:
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, especially if the mass difference is small.[4] This effect becomes more significant at higher analyte concentrations.[8]
-
Impurity in the Analyte Standard: The analyte standard itself may contain impurities that have the same mass as the internal standard.
-
Co-eluting Interference: A component in the sample matrix that co-elutes with the analyte might be enhancing the ionization of the internal standard.
To mitigate this, consider using an internal standard with a higher degree of isotopic labeling (e.g., ¹³C instead of deuterium) or adjusting the chromatography to separate the interference.[4]
Q5: Can I use one deuterated internal standard to quantify multiple prostaglandins (B1171923)?
A5: While it is technically possible, it is not recommended for achieving the highest accuracy. The most accurate quantification is obtained when each analyte has its own co-eluting, isotopically labeled internal standard.[4] This is because different prostaglandins may experience different rates of degradation during sample preparation and analysis.
Experimental Protocols
Protocol 1: Optimizing the Internal Standard Concentration
This protocol outlines a systematic approach to determine the optimal IS concentration for your prostaglandin assay.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of calibration standards for your prostaglandin analyte covering the expected concentration range of your samples.
-
Prepare Internal Standard Working Solutions: Prepare several working solutions of your deuterated internal standard at different concentrations (e.g., 1, 10, 50, 100, and 500 ng/mL).[6]
-
Spike Samples: For each analyte calibration standard, create multiple aliquots. Spike each aliquot with one of the different IS working solutions.
-
Sample Preparation: Process all spiked samples using your established extraction protocol.
-
LC-MS/MS Analysis: Analyze all prepared samples using your validated LC-MS/MS method.
-
Data Analysis:
-
For each IS concentration, plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Evaluate the linearity (R²) of the calibration curves for each IS concentration.
-
Monitor the peak area of the IS across all samples. The ideal concentration should result in a consistent IS peak area across all analyte concentrations and provide the best linearity for the calibration curve.[6]
-
Data Presentation: Example Optimization Results
| IS Concentration | Calibration Curve Linearity (R²) | IS Peak Area %CV (across all samples) | Notes |
| 1 ng/mL | 0.985 | 25% | Poor S/N at low analyte levels; high variability. |
| 10 ng/mL | 0.992 | 18% | Improved linearity but still some variability. |
| 50 ng/mL | 0.999 | 8% | Excellent linearity and consistent IS signal. |
| 100 ng/mL | 0.998 | 9% | Good performance, but no significant improvement over 50 ng/mL. |
| 500 ng/mL | 0.991 | 12% | Potential for detector saturation at the upper end of the curve. |
Based on this example data, 50 ng/mL would be the optimal internal standard concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. chromforum.org [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Prostaglandin Quantification Using Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated standards for prostaglandin (B15479496) quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of prostaglandins (B1171923) using deuterated internal standards, offering potential causes and solutions.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for prostaglandins are inconsistent and inaccurate despite using a deuterated internal standard. What are the likely causes?
Answer: Inaccurate or inconsistent results with deuterated internal standards can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]
Troubleshooting Guide: Inaccurate Quantification
| Potential Cause | Problem Description | Recommended Solution |
| Chromatographic Separation | Deuterated compounds can have slightly shorter retention times in reversed-phase chromatography than their non-deuterated counterparts.[1] This separation can lead to differential exposure to matrix effects, compromising accuracy.[1] | Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute as a single peak. Adjust Chromatography: If separation is observed, consider using a column with lower resolution or adjusting the mobile phase gradient to ensure co-elution.[1] |
| Isotopic/Chemical Impurity | The deuterated standard may contain a small amount of the non-deuterated analyte from the synthesis process, leading to an overestimation of the analyte's concentration, especially at low levels. | Check Certificate of Analysis (CoA): Always obtain a CoA from your supplier specifying the isotopic (ideally ≥98%) and chemical purity (>99%).[1] Purity Analysis: If in doubt, verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1] |
| Isotopic Exchange (Back-Exchange) | Deuterium (B1214612) atoms on the standard can exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[1][2] This is more common for deuterium atoms on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1] | Incubation Study: Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis. Analyze the sample to check for any increase in the non-labeled compound.[1] One study observed a 28% increase in the non-labeled compound after just one hour of incubation in plasma.[1] |
| Differential Matrix Effects | Even with perfect co-elution, the analyte and the deuterated internal standard can experience different levels of ion suppression or enhancement from matrix components.[1] Studies have shown that matrix effects for an analyte and its deuterated standard can differ by 26% or more in matrices like plasma and urine.[1] | Matrix Effect Evaluation: Perform a post-extraction addition experiment to assess the matrix effect. This involves comparing the analyte's response in a clean solution versus a post-extraction spiked blank matrix sample. |
| Inappropriate Internal Standard Concentration | The concentration of the internal standard can significantly impact the accuracy and dynamic range of the assay. Using an amount of deuterated standard that is too low can reduce the dynamic analytical range.[3] | Optimize IS Concentration: The amount of internal standard should be optimized to fall within the linear range of the calibration curve and be appropriate for the expected concentration range of the analyte in the samples.[3] |
Issue 2: High Variability in Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: High variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Guide: Variable Internal Standard Signal
| Potential Cause | Problem Description | Recommended Solution |
| Differential Matrix Effects | The composition of the matrix can vary significantly between samples, leading to different degrees of ion suppression or enhancement for the internal standard. | Improve Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. Dilute the Sample: If sensitivity allows, diluting the sample can minimize matrix effects. |
| Analyte and Isomer Instability | Prostaglandins, particularly PGD2, can be unstable in biological samples and during sample processing.[4] Using a single deuterated standard for multiple, differentially stable analytes can lead to inaccurate quantification.[4] | Use Isomer-Specific Standards: For accurate quantification of isomers like PGE2 and PGD2, it is crucial to use their respective deuterated internal standards (d4-PGE2 and d4-PGD2).[4] Control Sample Handling: For unstable analytes like PGD2, sample preparation time should be minimized (e.g., less than 8 hours), and samples should be stored at -80°C.[4] |
| Inconsistent Sample Preparation | Variations in extraction efficiency, evaporation, and reconstitution steps can lead to inconsistent recovery of the internal standard. | Standardize Protocols: Ensure all samples are processed identically. Use automated liquid handlers for improved precision if available. Monitor Recovery: Spike a known amount of the analyte into a blank matrix and calculate the recovery to assess the consistency of the sample preparation process. |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of prostaglandins using LC-MS/MS with deuterated internal standards. This protocol should be optimized for specific prostaglandins and matrices.
1. Sample Preparation
-
Thawing: Thaw biological samples (e.g., plasma, cell culture supernatants) on ice to minimize degradation.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard(s) (e.g., d4-PGE2, d4-PGD2) to each sample.[4] The concentration should be optimized for the specific assay.[3]
-
Acidification & Antioxidant Addition: To prevent free radical-catalyzed peroxidation, add citric acid (e.g., to a final concentration of ~80 mM) and an antioxidant like butylated hydroxytoluene (BHT).[4]
-
Extraction (Liquid-Liquid Extraction Example):
-
Add an extraction solvent, such as a 1:1 (v/v) mixture of hexane (B92381) and ethyl acetate.[4]
-
Vortex vigorously for 1 minute.[4]
-
Centrifuge to separate the phases.[4]
-
Transfer the upper organic phase to a clean tube.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and water).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or Phenyl-Hexyl column is commonly used for prostaglandin separation.[2][4]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in an aqueous buffer like ammonium (B1175870) acetate.[4] Isocratic elution can also be used.
-
Flow Rate: A flow rate of 200-400 µL/min is common.[4]
-
Injection Volume: Typically 10 µL.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its deuterated internal standard. For example:
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and source temperature for each compound.[5]
-
3. Data Analysis
-
Calibration Curve: Prepare a calibration curve by spiking known amounts of the non-deuterated prostaglandin standards into a blank matrix and processing them alongside the samples.
-
Quantification: Determine the concentration of the prostaglandins in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for prostaglandin analysis. Note that these values are illustrative and should be determined for each specific assay.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 20 pg/mL | [4] |
| Intra-day Precision (% CV) | < 5% | [4] |
| Inter-day Precision (% CV) | < 5% | [4] |
| Accuracy | 97.2 to 100.8% | [4] |
| Recovery | 99.1 +/- 2.4% | [6] |
Table 2: Example MRM Transitions for PGE2 and PGD2 Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| PGE2 / PGD2 | 351.2 | 189.5 | [5] |
| d4-PGE2 / d4-PGD2 | 355.2 | 275.5 | [4][5] |
Visualizations
Diagram 1: General Prostaglandin Synthesis Pathway
Caption: Simplified pathway of PGE2 and PGD2 synthesis from membrane phospholipids.
Diagram 2: Experimental Workflow for Prostaglandin Quantification
Caption: Step-by-step workflow for prostaglandin quantification using LC-MS/MS.
Diagram 3: Troubleshooting Logic for Inaccurate Results
Caption: A logical workflow for troubleshooting inaccurate prostaglandin quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of a homologous internal standard for the quantification of the major metabolite of prostaglandin F2 alpha in human urine by multiple ion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Research: A Technical Support Center for 13,14-Dihydro PGE1-d4
Welcome to the comprehensive technical support center for 13,14-Dihydro PGE1-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the effective use of this deuterated internal standard. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: 13,14-Dihydro Prostaglandin (B15479496) E1-d4 (13,14-dh PGE1-d4) is a deuterated form of 13,14-Dihydro PGE1, a biologically active metabolite of Prostaglandin E1 (PGE1).[1][2] It contains four deuterium (B1214612) atoms, which increases its molecular weight, allowing it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry.[1][2] Its primary application is as an internal standard for the accurate quantification of 13,14-Dihydro PGE1 in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]
Q2: What are the storage and stability recommendations for this compound?
A: Proper storage is critical to maintain the integrity of the standard. It is typically supplied in a solution, such as methyl acetate (B1210297), and should be stored at -20°C.[1] Under these conditions, the product is generally stable for at least two years. To avoid contamination and degradation, it is recommended to aliquot the standard into smaller, single-use vials upon receipt.
Q3: In which solvents is this compound soluble?
A: Based on the data for its non-deuterated analog, 13,14-Dihydro PGE1 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent and then dilute with the aqueous buffer. The solubility in PBS (pH 7.2) is approximately 1 mg/ml.[1]
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound as an internal standard in mass spectrometry-based assays.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatographic peaks for 13,14-Dihydro PGE1 and/or the d4-internal standard are tailing or fronting. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample and reinjecting.
-
Assess Secondary Interactions: Prostaglandins (B1171923) contain carboxylic acid groups that can interact with active sites on the column packing material, leading to peak tailing.
-
Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to your mobile phase to suppress the ionization of the carboxyl group.
-
-
Evaluate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your extracted sample in the initial mobile phase.
-
-
Inspect for Column Contamination or Voids: Contaminants from previous injections or the formation of a void at the column inlet can lead to split or tailing peaks.
-
Solution: Try flushing the column with a strong solvent. If the problem persists, you may need to replace the column.
-
Issue 2: Inaccurate or Irreproducible Quantification
Question: My quantitative results are inconsistent despite using this compound as an internal standard. What are the likely causes?
Answer: Several factors can lead to inaccurate quantification, even with a deuterated internal standard.
Troubleshooting Steps:
-
Verify Co-elution of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate results.
-
Solution: Overlay the chromatograms of the analyte and the internal standard to check for co-elution. If there is a noticeable separation, you may need to adjust your chromatographic method (e.g., by using a less steep gradient).
-
-
Investigate for Isotopic Exchange: Although the deuterium labels on this compound are on carbon atoms and generally stable, extreme pH or temperature conditions during sample preparation could potentially lead to H/D exchange.
-
Solution: Assess the stability of the internal standard by incubating it in a blank matrix under your experimental conditions and monitoring for any signal at the mass of the unlabeled analyte.
-
-
Check for Contamination of the Internal Standard: The internal standard solution may contain a small amount of the unlabeled analyte.
-
Solution: Analyze a sample containing only the internal standard to assess the level of unlabeled analyte. This can be subtracted from your sample measurements.
-
-
Evaluate for Differential Matrix Effects: Even with co-elution, the analyte and internal standard may not experience identical ion suppression or enhancement from the sample matrix.
-
Solution: Perform a post-extraction addition experiment to evaluate matrix effects. This involves comparing the analyte/internal standard peak area ratio in a neat solution to that in a post-extraction spiked blank matrix sample.
-
Data Presentation
The following tables provide key quantitative data for the use of this compound in LC-MS/MS analysis.
Table 1: Chemical and Physical Properties
| Property | 13,14-Dihydro PGE1 | This compound |
| Molecular Formula | C₂₀H₃₆O₅ | C₂₀H₃₂D₄O₅ |
| Molecular Weight | 356.5 g/mol [3] | 360.5 g/mol [1] |
| Purity | >98%[3] | ≥99% deuterated forms (d₁-d₄)[1] |
| Formulation | Solution in methyl acetate | Solution in methyl acetate[1] |
| Storage Temperature | -20°C[3] | -20°C[1] |
Table 2: Example LC-MS/MS Parameters (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 13,14-Dihydro PGE1 | 355.3 | 271.2 |
| This compound | 359.3 | 275.2 |
Note: These are example values and should be optimized for your specific instrument and method.
Experimental Protocols
Protocol 1: Quantification of 13,14-Dihydro PGE1 in Plasma using LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of 13,14-Dihydro PGE1 from a plasma sample. Method validation is essential before applying this protocol to your samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: To 500 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution).
-
Acidify: Acidify the plasma sample to a pH of approximately 3.5 with a dilute acid (e.g., 1 M citric acid or 2N HCl).[4] This protonates the carboxylic acid group, making it more amenable to reverse-phase SPE.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 1 mL of 15% ethanol) can further remove less polar interferences.
-
Elute: Elute the 13,14-Dihydro PGE1 and the internal standard from the cartridge with 1 mL of a suitable organic solvent, such as ethyl acetate or methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for this separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 20-30%), ramp up to a high percentage (e.g., 95%) to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for a 2.1 mm ID column.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Visualizations
Caption: Experimental workflow for prostaglandin analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 13,14-dihydro Prostaglandin E1-d4 - Applications - CAT N°: 9000281 [bertin-bioreagent.com]
- 3. 13,14-Dihydroprostaglandin E1, Prostaglandin E1 (PGE1) metabolite (CAS 19313-28-1) | Abcam [abcam.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression in prostaglandin ESI-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in prostaglandin (B15479496) Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Analyte Signal
Question: I am observing a significantly lower signal for my prostaglandin standards and samples than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low signal intensity in ESI-MS analysis of prostaglandins (B1171923) is a common issue, often stemming from ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte, reducing its signal.[1]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[2]
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex biological samples.[3] Consider using a mixed-mode SPE cartridge for comprehensive removal of phospholipids (B1166683) and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate prostaglandins from many matrix components based on their solubility.[2] A common approach involves extraction with a nonpolar organic solvent like ethyl acetate (B1210297) after acidifying the aqueous sample.[4]
-
Protein Precipitation (PPT): While a simpler method, PPT is often the least effective at removing matrix components that cause ion suppression, particularly phospholipids.[5] If using PPT, consider subsequent clean-up steps.
-
-
Optimize Chromatographic Separation: Ensure that your prostaglandin of interest is chromatographically resolved from the regions of significant ion suppression.
-
Post-Column Infusion Analysis: This experiment can help identify at what retention times ion suppression is most severe. It involves infusing a constant concentration of your analyte post-column while injecting a blank matrix extract. Dips in the analyte signal indicate regions of suppression.
-
Adjust Gradient and Column Chemistry: Modify your LC gradient to better separate your analyte from interfering peaks.[1] Using a different column chemistry, such as a phenyl-hexyl column, can also alter selectivity and improve separation.[4]
-
-
Check Instrument Parameters:
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[6][7] If your instrumentation allows, testing APCI may be a viable option, although ESI is more common for prostaglandins. Prostaglandin analysis is typically performed in negative ion mode.[8]
-
Source Conditions: Optimize ESI source parameters such as spray voltage, gas flows, and temperature to ensure efficient desolvation and ionization.
-
-
Consider Sample Dilution: Diluting the sample can reduce the concentration of interfering species.[7] However, this approach is only suitable if the prostaglandin concentration is high enough to remain detectable after dilution.[9]
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Question: My QC samples are showing high variability and poor reproducibility. What could be causing this and what are the solutions?
Answer:
Inconsistent results for QC samples often point to variable matrix effects between different sample preparations.
Solutions:
-
Implement a Robust and Consistent Sample Preparation Method: As highlighted in the previous section, thorough sample cleanup using SPE or LLE is crucial for minimizing variability in matrix effects.[10] Ensure the protocol is followed precisely for all samples.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting ion suppression. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression to the same extent.[1][10] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate and precise quantification can be achieved.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[10]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[6] This leads to a decreased signal intensity for the analyte, which can negatively impact sensitivity, accuracy, and precision.[6] The competition for charge and changes in droplet properties in the ESI source are proposed mechanisms for ion suppression.[7][9]
Q2: What are common sources of ion suppression in prostaglandin analysis?
A2: In biological matrices, common sources of ion suppression include salts, phospholipids, and other endogenous lipids.[1][11] Exogenous contaminants from sample collection and preparation materials can also contribute.
Q3: Can I switch from ESI to APCI to reduce ion suppression?
A3: APCI is generally less susceptible to ion suppression than ESI.[7] However, the suitability of APCI depends on the thermal stability and volatility of the prostaglandin. ESI is more commonly used for prostaglandin analysis.
Q4: How can I enhance the signal of my prostaglandins?
A4: One advanced technique is the use of silver cationization. The addition of silver ions to the mobile phase can form adducts with prostaglandins, which can significantly enhance their signal in positive ion mode.[8][12] This method has been shown to increase sensitivity by up to 30 times compared to detecting the deprotonated molecule in negative ion mode.[8]
Q5: Are there any LC column considerations to minimize ion suppression?
A5: Yes, interactions between analytes and the metal surfaces of standard stainless steel columns can sometimes lead to peak tailing and signal loss, which can be mistaken for or exacerbate ion suppression. For certain compounds, particularly those with chelating properties, using a metal-free or PEEK-lined column can improve peak shape and signal intensity.[13]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
This protocol is a general guideline and may require optimization for specific matrices and analytes.
-
Sample Pre-treatment:
-
Thaw the sample (e.g., plasma, urine) on ice.
-
Add a stable isotope-labeled internal standard to the sample.
-
Acidify the sample to a pH of approximately 3.0-3.5 with a dilute acid (e.g., 0.1 M HCl or formic acid). This ensures the carboxylic acid moiety of the prostaglandin is protonated.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.[14]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.[14]
-
A subsequent wash with a nonpolar solvent like hexane (B92381) can be used to remove neutral lipids.
-
-
Elution:
-
Elute the prostaglandins from the cartridge with 1-2 mL of methanol or ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS analysis.[4]
-
Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones
-
System Setup:
-
Set up the LC-MS system as for a typical analysis.
-
Using a T-junction, connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Prepare a solution of the prostaglandin standard in the mobile phase at a concentration that gives a stable and moderate signal.
-
Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).
-
-
Blank Matrix Injection:
-
Inject a blank, extracted sample matrix onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of the infused prostaglandin over the course of the chromatographic run.
-
A stable baseline signal will be observed. Any significant drop in this baseline indicates a region of ion suppression caused by co-eluting matrix components.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Prostaglandin Analysis
| Sample Preparation Technique | Typical Recovery Rate | Effectiveness in Reducing Ion Suppression | Throughput |
| Protein Precipitation (PPT) | 60-80%[9] | Low to Moderate[5] | High |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate to High[2] | Moderate |
| Solid-Phase Extraction (SPE) | 80-100%[14] | High[3] | Moderate to High (with automation) |
Note: Recovery rates are approximate and can vary significantly based on the specific prostaglandin, matrix, and protocol used.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. providiongroup.com [providiongroup.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lipidmaps.org [lipidmaps.org]
Validation & Comparative
Validating an LC-MS Method with 13,14-Dihydro PGE1-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive overview of the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of prostaglandins, utilizing 13,14-Dihydro Prostaglandin (B15479496) E1-d4 (13,14-Dihydro PGE1-d4) as an internal standard. This document outlines key performance characteristics, presents comparative data, and details the necessary experimental protocols, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
This compound is a deuterated analog of the endogenous prostaglandin metabolite, 13,14-Dihydro PGE1.[1][2][3] Its structural similarity and distinct mass make it an ideal internal standard for LC-MS-based quantification, correcting for variations in sample preparation and instrument response.[1][2] This guide will walk through the essential validation parameters required to demonstrate that an analytical method is accurate, precise, and reliable for its intended purpose.
Comparative Performance Data
The validation of a bioanalytical method is a comprehensive process that assesses multiple performance characteristics.[4][5] The following tables summarize the acceptance criteria as per FDA and EMA guidelines and present hypothetical, yet representative, performance data for an LC-MS method for a prostaglandin analyte using this compound as the internal standard.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria (FDA/EMA) | Representative Method Performance |
| Calibration Curve Range | Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ) should cover the expected concentration range. | 1 pg/mL - 1000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Calibration Point Accuracy | Within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion. | All calibration points within ±10% of nominal concentration (±15% at LLOQ). |
Table 2: Accuracy and Precision
| Parameter | QC Level | Acceptance Criteria (FDA/EMA) | Representative Method Performance |
| Intra-day Accuracy (% Bias) | LLOQ | ±20% | -8.5% |
| Low | ±15% | -5.2% | |
| Medium | ±15% | 3.1% | |
| High | ±15% | 1.8% | |
| Intra-day Precision (%CV) | LLOQ | ≤20% | 12.3% |
| Low | ≤15% | 8.7% | |
| Medium | ≤15% | 6.5% | |
| High | ≤15% | 4.9% | |
| Inter-day Accuracy (% Bias) | LLOQ | ±20% | -10.2% |
| Low | ±15% | -7.8% | |
| Medium | ±15% | 4.5% | |
| High | ±15% | 2.9% | |
| Inter-day Precision (%CV) | LLOQ | ≤20% | 14.8% |
| Low | ≤15% | 10.1% | |
| Medium | ≤15% | 8.2% | |
| High | ≤15% | 6.3% |
Table 3: Selectivity, Matrix Effect, and Stability
| Parameter | Experiment | Acceptance Criteria (FDA/EMA) | Representative Method Performance |
| Selectivity | Analysis of blank matrix from at least 6 individual sources. | No significant interfering peaks at the retention time of the analyte and internal standard (<20% of LLOQ response for analyte, <5% for IS). | No interferences observed. |
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution. | CV of the IS-normalized matrix factor should be ≤15%.[6] | CV of 9.8% across six different lots of plasma. |
| Stability | Bench-top, Freeze-thaw, Long-term | Analyte concentration should be within ±15% of the nominal concentration. | Stable for 24 hours at room temperature, through 3 freeze-thaw cycles, and for 90 days at -80°C. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of a validated method. The following sections outline the typical procedures for sample preparation, LC-MS analysis, and the execution of key validation experiments.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of biological matrix (e.g., plasma), add the prostaglandin analyte to achieve the desired calibration or quality control concentration. Add a fixed amount of this compound internal standard solution.
-
Acidification: Acidify the sample with 2% formic acid to a pH of approximately 3.
-
SPE Conditioning: Condition a mixed-mode SPE cartridge with methanol (B129727) followed by 2% formic acid.
-
Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2% formic acid followed by a mixture of methanol and water to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the this compound internal standard.
-
Visualizing the Validation Workflow
To provide a clear overview of the entire process, the following diagram illustrates the logical flow of an LC-MS method validation.
This guide provides a foundational understanding of the processes and performance expectations for validating an LC-MS method using this compound. Adherence to these principles ensures the generation of high-quality, reliable data essential for research and drug development. For specific applications, it is crucial to consult the latest versions of regulatory guidelines.[7][8][9][10]
References
- 1. 13,14-dihydro Prostaglandin E1-d4 - Applications - CAT N°: 9000281 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
A Comparative Guide to the Accuracy and Precision of 13,14-Dihydro PGE1-d4 Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of prostaglandin (B15479496) E1 (PGE1) metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of the 13,14-Dihydro PGE1-d4 standard, focusing on its accuracy and precision, and evaluates its performance against other potential alternatives, supported by experimental data and established analytical protocols.
Introduction to this compound as an Internal Standard
13,14-Dihydroprostaglandin E1 (13,14-dihydro PGE1) is a key metabolite of PGE1. Its accurate quantification in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound is a deuterated analog of the endogenous metabolite, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling renders the standard chemically identical to the analyte of interest but with a distinct molecular weight, allowing for its differentiation by a mass spectrometer. This co-eluting, mass-differentiated standard compensates for variability during sample preparation, extraction, and ionization, thereby enhancing the accuracy and precision of the analytical method.
A leading commercial source for this compound is Cayman Chemical, which specifies a purity of ≥99% for the deuterated forms (d1-d4).[1][2] This high level of isotopic enrichment is critical to minimize any potential interference from the unlabeled analyte.
Performance Characteristics: Accuracy and Precision
While a specific Certificate of Analysis with detailed quantitative data on the accuracy and precision of the this compound standard itself is not publicly available, its performance can be inferred from the validation of bioanalytical methods that utilize similar deuterated prostaglandin standards. The acceptance criteria for such methods are well-established by regulatory bodies like the FDA and EMA.
Accuracy refers to the closeness of the measured value to the true value. In bioanalytical method validation, it is typically expressed as the percentage of the nominal concentration. Precision is a measure of the reproducibility of the measurement and is usually expressed as the coefficient of variation (%CV).
Based on validated methods for other prostaglandins (B1171923) using deuterated internal standards, the expected performance of an assay using this compound would be within the following ranges:
| Performance Metric | Typical Acceptance Criteria |
| Intra-day Accuracy | 85-115% of nominal concentration (80-120% for LLOQ) |
| Inter-day Accuracy | 85-115% of nominal concentration (80-120% for LLOQ) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
LLOQ: Lower Limit of Quantification
For instance, a study validating an LC-MS/MS method for Prostaglandin D2 using a deuterated internal standard (PGD2-d4) reported an inter-assay precision ranging from 8.8% to 10.2% and an inter-assay accuracy of 95.7% to 103.3%.[3] Similarly, a stable isotope dilution assay for the major urinary metabolite of PGE1 and PGE2 demonstrated an inter-assay coefficient of variation of 0.8% and an intra-assay coefficient of variation ranging from 0.9 to 1.7%.[4] These examples highlight the high degree of accuracy and precision achievable with the use of appropriate deuterated internal standards.
Comparison with Alternative Internal Standards
The primary alternatives to this compound for the quantification of 13,14-dihydro PGE1 would include other isotopically labeled versions of the analyte or related prostaglandins.
| Internal Standard Type | Advantages | Disadvantages |
| This compound | Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability. High isotopic purity available commercially. | Potential for isotopic exchange in certain analytical conditions (though unlikely for this stable label). |
| Other Deuterated PGE1 Metabolites (e.g., PGE0-d4) | May be suitable if they exhibit similar chromatographic and mass spectrometric behavior. | May not perfectly co-elute with the analyte of interest, leading to less effective compensation for matrix effects. |
| ¹³C-labeled 13,14-Dihydro PGE1 | Generally considered more stable than deuterated standards with a lower risk of isotopic exchange. | May be less readily available and more expensive than deuterated counterparts. |
| Structural Analogs (Non-isotopically labeled) | Readily available and less expensive. | Do not co-elute with the analyte and may have different ionization efficiencies and extraction recoveries, leading to decreased accuracy and precision. |
The use of a deuterated internal standard that is structurally identical to the analyte, such as this compound, is the preferred approach in regulated bioanalysis. This is because it provides the most effective means of correcting for analytical variability, ultimately leading to more reliable and accurate data.
Experimental Protocols
A typical experimental workflow for the quantification of 13,14-dihydro PGE1 using this compound as an internal standard involves the following key steps:
-
Sample Preparation:
-
A known amount of this compound is spiked into the biological sample (e.g., plasma, urine) at the earliest stage of preparation.
-
The sample undergoes extraction, typically solid-phase extraction (SPE), to isolate the prostaglandins from the matrix.
-
The extracted sample is then concentrated and reconstituted in a suitable solvent for analysis.
-
-
Chromatographic Separation (LC-MS/MS):
-
The reconstituted sample is injected into a liquid chromatograph.
-
The analyte and the internal standard are separated from other sample components on a C18 reversed-phase column using a gradient of mobile phases, typically water and acetonitrile (B52724) with a small percentage of formic acid.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
The instrument is operated in negative electrospray ionization (ESI) mode.
-
Specific precursor-to-product ion transitions are monitored for both 13,14-dihydro PGE1 and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.
-
Visualizing the Workflow
Caption: Experimental workflow for prostaglandin quantification.
Signaling Pathway Context
The accurate measurement of 13,14-dihydro PGE1 is important for understanding the broader PGE1 signaling pathway. PGE1 exerts its effects through interaction with E-type prostanoid (EP) receptors, leading to various cellular responses.
Caption: Simplified PGE1 synthesis and signaling pathway.
References
A Comparative Guide to the Analytical Performance of 13,14-Dihydro PGE1-d4
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of prostaglandins (B1171923), particularly in complex biological matrices, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the analytical performance of 13,14-Dihydro PGE1-d4, a deuterated analog of a key metabolite of Prostaglandin (B15479496) E1 (PGE1), focusing on critical validation parameters: linearity and recovery. This document also presents data for other commonly used deuterated prostaglandin standards to offer a broader context for performance evaluation.
Introduction to this compound
13,14-Dihydro Prostaglandin E1-d4 (13,14-dh PGE1-d4) is a synthetic, stable isotope-labeled version of 13,14-dihydro PGE1, a primary and biologically active metabolite of PGE1.[1][2] Containing four deuterium (B1214612) atoms, this compound is primarily designed for use as an internal standard in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of endogenous 13,14-dh PGE1.[3] The use of a deuterated internal standard that co-elutes with the analyte of interest is considered the gold standard in bioanalysis as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency.
Linearity and Recovery: Cornerstones of Method Validation
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. A linear response is crucial for accurate quantification. It is typically evaluated by analyzing a series of calibration standards at different concentrations and is often expressed by the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship.
Recovery assesses the efficiency of an analytical method in extracting an analyte from a complex matrix. It is determined by comparing the analytical response of an analyte in a spiked sample to the response of a standard solution of the same concentration, representing 100% recovery. Consistent and reproducible recovery is essential for ensuring the accuracy of the analytical results. While 100% recovery is ideal, consistent recovery across the calibration range is more critical.
Performance Comparison of Deuterated Prostaglandin Standards
While specific, publicly available datasets for linearity and recovery experiments focused solely on this compound as the analyte are limited, we can infer its expected performance based on data from validated LC-MS/MS methods for other prostaglandins that utilize deuterated internal standards. The underlying principles of using such standards ensure that their analytical behavior closely mimics that of their non-labeled counterparts.
The following table summarizes linearity and recovery data from published studies on other relevant deuterated prostaglandin standards, providing a benchmark for the expected performance of this compound.
| Deuterated Standard | Analyte(s) | Linearity (R²) | Recovery (%) | Analytical Method | Reference |
| PGE2-d4 | PGE2, PGD2 | > 0.9999 | Not explicitly stated for the standard, but the method showed excellent accuracy (97.2-100.8%) for the analytes. | LC-MS/MS | [4][5] |
| PGD2-d4 | PGD2 | Not explicitly stated, but inter-assay accuracy was 95.7% to 103.3%. | Not explicitly stated. | LC-MS/MS | [6] |
| Deuterated 15-keto-13,14-dihydro-PGE2 | 15-keto-13,14-dihydro-PGE2 | Not explicitly stated, but inter-batch precision was 8.1%. | Not explicitly stated. | GC-MS | [7] |
| Homologous PGF-M internal standard | Major urinary metabolite of PGF2α | r = 0.9918 | 99.1 ± 2.4 | GC-MS | [8] |
| 8-iso-PGF2α-d4 | 8-iso-PGF2α | > 0.99 | 79 - 90 | LC-MS/MS | [9] |
Based on these data, it is reasonable to expect that a validated LC-MS/MS method using this compound as an internal standard would exhibit excellent linearity with an R² value approaching 1.000 and high, consistent recovery, likely in the range of 80-110%.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for conducting linearity and recovery experiments for prostaglandin analysis using LC-MS/MS.
Linearity Experiment Protocol
-
Preparation of Stock Solution: Prepare a stock solution of 13,14-Dihydro PGE1 (the non-labeled analyte) at a known high concentration in a suitable organic solvent (e.g., ethanol (B145695) or acetonitrile).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the analytical matrix (e.g., plasma, urine, or cell culture media) that has been pre-screened and found to be free of the analyte. The concentration range should span the expected physiological or experimental concentrations. A typical calibration curve consists of 6-8 non-zero concentration levels.
-
Addition of Internal Standard: Spike a constant, known amount of this compound into each calibration standard and quality control (QC) sample.
-
Sample Preparation: Extract the prostaglandins from the matrix. A common method is solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²).
Recovery Experiment Protocol
-
Preparation of Spiked Samples: Prepare two sets of samples at three different concentration levels (low, medium, and high) within the calibration range.
-
Set A (Pre-extraction spike): Spike the known amounts of 13,14-Dihydro PGE1 into the biological matrix before the extraction process.
-
Set B (Post-extraction spike): Extract blank biological matrix and spike the known amounts of 13,14-Dihydro PGE1 into the extracted matrix after the extraction process. This set represents 100% recovery.
-
-
Addition of Internal Standard: Add the same amount of this compound to all samples.
-
Sample Preparation and Analysis: Process and analyze both sets of samples using the same validated LC-MS/MS method.
-
Calculation of Recovery: Calculate the percent recovery for each concentration level using the following formula: % Recovery = (Mean peak area of Set A / Mean peak area of Set B) * 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
References
- 1. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a homologous internal standard for the quantification of the major metabolite of prostaglandin F2 alpha in human urine by multiple ion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of Immunoassays and Mass Spectrometry for Prostaglandin Quantification
For researchers, scientists, and drug development professionals, selecting the appropriate analytical method for prostaglandin (B15479496) quantification is critical for generating reliable and reproducible data. This guide provides a comparative overview of two common techniques—Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with a focus on the parameters of inter-assay and intra-assay variability. While 13,14-Dihydro PGE1-d4 serves as an internal standard for mass spectrometry, this guide will present performance data for assays measuring the parent compound, Prostaglandin E1 (PGE1), and its metabolites, offering a practical comparison for researchers in the field.
Understanding Assay Variability
In analytical biochemistry, the precision of an assay is a measure of its reproducibility. This is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, presented as a percentage. Two key measures of precision are:
-
Intra-assay variability: The variation observed within a single assay run when the same sample is analyzed multiple times. Generally, an intra-assay CV of less than 10% is considered acceptable.[1][2]
-
Inter-assay variability: The variation observed when the same sample is analyzed in different assay runs, often on different days or with different operators. An inter-assay CV of less than 15% is generally considered acceptable.[1][2]
Lower CV values indicate higher precision and greater confidence in the generated data.
Performance Comparison: ELISA vs. LC-MS/MS
The choice between an ELISA and an LC-MS/MS assay for prostaglandin quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the research question.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay that relies on the specific binding of an antibody to its antigen. It is a relatively high-throughput and cost-effective method for quantifying specific molecules in biological samples.
Table 1: Inter-Assay and Intra-Assay Variability for Prostaglandin E1 (PGE1) ELISA Kits
| Manufacturer/Kit | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) |
| FineTest ELISA Kit | Rat PGE1 | 5.21 - 5.91 | 4.98 - 5.32 |
| Assay Genie ELISA Kit | Mouse PGE1 | 5.1 - 5.95 | 4.79 - 5.26 |
| Novus Biologicals | PGE1 | Mean 9.3 | Mean 8.8 |
| Abcam | Prostaglandin E1 | < 11 | < 9.3 |
Data is compiled from publicly available product datasheets and may vary depending on the specific kit and laboratory conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. It is considered the gold standard for the quantification of small molecules like prostaglandins (B1171923) due to its high specificity and ability to measure multiple analytes simultaneously. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.
Table 2: Precision of LC-MS/MS Methods for Prostaglandin Quantification
| Study/Method | Analytes | Intra-Assay Precision (% CV) | Inter-Assay Precision (% CV) |
| Improved LC-MS/MS assay | PGE2 and PGD2 | < 5 | < 5 |
| HPLC-MS/MS method | PGE2 and PGD2 | < 14.5 | < 14.5 |
Data is derived from published scientific literature and represents the performance of specific validated methods.
Experimental Protocols
Detailed and consistent experimental protocols are essential for achieving low assay variability and ensuring the reliability of results.
General Protocol for Prostaglandin E1 ELISA
This protocol provides a general workflow for a competitive ELISA, a common format for prostaglandin quantification.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Create a serial dilution of the prostaglandin E1 standard to generate a standard curve.
-
Sample Incubation: Add standards and samples to the wells of the antibody-coated microplate.
-
Competitive Binding: Add the enzyme-conjugated prostaglandin E1 to the wells. A competitive reaction occurs between the prostaglandin E1 in the sample and the enzyme-conjugated prostaglandin E1 for binding to the limited number of primary antibody sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that will react with the enzyme to produce a colorimetric signal.
-
Signal Detection: Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of prostaglandin E1 in the sample.
-
Data Analysis: Calculate the concentration of prostaglandin E1 in the samples by interpolating from the standard curve.
General Protocol for Prostaglandin Quantification by LC-MS/MS
This protocol outlines a typical workflow for the analysis of prostaglandins using LC-MS/MS with an internal standard.
-
Sample Preparation:
-
Thaw samples on ice.
-
Add an internal standard solution (e.g., this compound in ethanol) to each sample, standard, and quality control.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the prostaglandins from the sample matrix.
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a liquid chromatography system.
-
Separate the prostaglandins using a suitable C18 column and a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a modifier like formic acid.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC system into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the target prostaglandin and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of the prostaglandin in the samples by comparing their area ratios to a standard curve.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assay Variability Assessment
Caption: Workflow for determining intra- and inter-assay variability.
Prostaglandin E1 Signaling Pathway
Prostaglandin E1 exerts its biological effects by binding to a family of G protein-coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which couple to different intracellular signaling cascades.
Caption: Simplified signaling pathways of Prostaglandin E1 via EP receptors.[3][4][5]
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice | MDPI [mdpi.com]
- 4. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Prostaglandin Assays: The Critical Role of Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of prostaglandins (B1171923), the choice of an appropriate internal standard is a pivotal decision that directly impacts data reliability and assay performance. This guide provides an objective comparison of prostaglandin (B15479496) assays utilizing different internal standards, with a focus on the gold standard—deuterated stable isotope-labeled standards—versus non-deuterated alternatives. Supported by experimental data from published literature, this document outlines the principles of robust assay validation and offers detailed methodologies for accurate prostaglandin analysis.
Prostaglandins are potent lipid mediators involved in a wide array of physiological and pathological processes, making their accurate measurement crucial for understanding disease mechanisms and for drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for prostaglandin analysis due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification is highly dependent on the effective use of an internal standard to correct for variability throughout the analytical workflow, from sample extraction to instrument response.
The Gold Standard: Deuterated Internal Standards
The scientific consensus strongly supports the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for the most accurate and precise quantification of prostaglandins.[1] A deuterated internal standard is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle mass change allows for its distinction by the mass spectrometer, while its physicochemical properties remain nearly identical to the analyte.[1] This ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While direct head-to-head comparative studies for prostaglandin assays using both deuterated and non-deuterated internal standards are scarce in published literature—primarily because deuterated standards are widely accepted as superior—the principles of bioanalytical method validation provide a clear framework for comparison. The following tables summarize the expected performance characteristics based on data from studies utilizing deuterated internal standards for prostaglandin analysis and the known limitations of using non-deuterated (structural analog) internal standards.
Table 1: Performance Characteristics of Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2) Assays using Deuterated Internal Standards
| Parameter | PGE2 with d4-PGE2 IS | PGD2 with d4-PGD2 IS | Reference |
| Limit of Detection (LOD) | 20 pg/mL | 20 pg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL | 50 pg/mL | [4] |
| Linearity (r²) | >0.999 | >0.999 | [3] |
| Intra-day Precision (% CV) | 0.57 - 4.52% | 0.57 - 4.52% | [3] |
| Inter-day Precision (% CV) | 1.26 - 2.43% | 1.26 - 2.43% | [3] |
| Accuracy (% Recovery) | 97.2 - 100.8% | 97.2 - 100.8% | [3] |
| Extraction Recovery | 92.0 ± 4.9% | 77.0 ± 3.0% | [3] |
Data is compiled from a study that highlights the importance of using respective deuterated internal standards for each analyte, especially for the less stable PGD2.[3]
Table 2: Expected Performance of a Prostaglandin Assay with a Non-Deuterated (Structural Analog) Internal Standard
| Parameter | Expected Performance with Non-Deuterated IS | Rationale for Expected Performance |
| Limit of Detection (LOD) | Potentially similar to deuterated IS | LOD is primarily dependent on instrument sensitivity. |
| Lower Limit of Quantification (LLOQ) | Potentially higher than deuterated IS | Inaccurate correction for variability can reduce precision at low concentrations. |
| Linearity (r²) | May be acceptable, but with higher variability | The standard curve may be linear, but individual points may show more scatter. |
| Intra-day Precision (% CV) | Likely to be higher (less precise) | A structural analog may not fully compensate for variations in sample preparation and matrix effects. |
| Inter-day Precision (% CV) | Likely to be significantly higher | Day-to-day variations in instrument performance and sample preparation are less effectively corrected. |
| Accuracy (% Recovery) | Prone to significant inaccuracies | Differences in extraction recovery and ionization efficiency between the analyte and the structural analog can lead to systematic errors. |
| Extraction Recovery | Will differ from the analyte | Even small structural differences can lead to different partitioning during liquid-liquid or solid-phase extraction. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols are based on established LC-MS/MS methods for the quantification of prostaglandins using deuterated internal standards.
Protocol 1: Quantification of PGE2 and PGD2 in Biological Fluids by LC-MS/MS
This protocol is adapted from an improved LC-MS/MS method for the accurate measurement of PGE2 and PGD2.[3]
1. Sample Preparation and Extraction:
-
To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant), add 20 µL of a solution containing d4-PGE2 and d4-PGD2 (100 ng/mL each) as internal standards.
-
Add 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent free radical-catalyzed peroxidation.
-
Extract the prostaglandins by adding 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution and vortexing for 1 minute.
-
Centrifuge at 4°C, and collect the upper organic phase.
-
Repeat the extraction twice more, combining the organic phases.
-
Evaporate the combined organic phases to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of methanol (B129727)/10 mM ammonium (B1175870) acetate buffer, pH 8.5 (1:3, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A suitable reversed-phase C18 column for the separation of prostaglandins.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 8.5).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for PGE2, PGD2, d4-PGE2, and d4-PGD2. For example:
-
PGE2/PGD2: m/z 351 -> specific product ion
-
d4-PGE2/d4-PGD2: m/z 355 -> specific product ion
-
3. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of prostaglandins in the samples from the calibration curve.
Mandatory Visualizations
Prostaglandin Synthesis Pathway
Caption: Simplified overview of the cyclooxygenase (COX) pathway for the synthesis of PGE2 and PGD2.
Experimental Workflow for Prostaglandin Quantification
Caption: General experimental workflow for the quantification of prostaglandins by LC-MS/MS using an internal standard.
Logical Relationship of Internal Standard in Cross-Validation
Caption: Rationale for the superiority of deuterated internal standards in compensating for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of 13,14-Dihydro PGE1-d4: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 13,14-Dihydro PGE1-d4 as an internal standard or in other applications, ensuring its purity is paramount for accurate and reproducible results. This guide provides a comparative overview of the common analytical techniques employed to assess the purity of this deuterated prostaglandin (B15479496) analogue. We will delve into the principles of each method, present typical performance data, and provide detailed experimental protocols.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity evaluation.
| Analytical Technique | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| HPLC-MS | Separation based on polarity, detection by mass-to-charge ratio. | Chemical purity (separation from non-isomeric impurities) and isotopic distribution. | ≥98% chemical purity | High sensitivity and specificity, suitable for non-volatile compounds.[1][2][3][4] | Requires specialized equipment and expertise. |
| GC-MS | Separation based on volatility and polarity, detection by mass-to-charge ratio.[1][2][4][5] | Orthogonal method for chemical purity, particularly for volatile impurities. | ≥98% chemical purity | High resolution, established methods for prostaglandins.[6][7][8] | Requires derivatization for non-volatile prostaglandins, which can introduce artifacts.[9] |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[10][11] | Absolute purity determination without a specific reference standard of the same compound.[10][11] | ≥99% deuterated forms (isotopic purity) | Provides a direct measure of the amount of substance, highly accurate and precise.[12][13][14] | Lower sensitivity compared to MS methods, requires high-field NMR. |
Note: The typical purity specifications are based on data from major chemical suppliers for this compound.[15][16]
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is ideal for separating this compound from its non-deuterated counterpart and other potential impurities.
Experimental Workflow:
Caption: HPLC-MS workflow for purity assessment.
Protocol Details:
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 10-15 minutes to elute the analyte and any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is recommended for highest sensitivity and specificity.
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Parent Ion) m/z 359.3 -> Q3 (Product Ion) m/z [Specific fragment].
-
Potential Impurity (e.g., non-deuterated 13,14-Dihydro PGE1): Q1 m/z 355.3 -> Q3 m/z [Specific fragment].
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal method to HPLC-MS for purity assessment. Due to the low volatility of prostaglandins, derivatization is a critical step.
Experimental Workflow:
Caption: GC-MS workflow for purity assessment.
Protocol Details:
-
Derivatization: A two-step derivatization is common for prostaglandins. First, the carboxyl group is esterified, for example, with pentafluorobenzyl bromide (PFBBr). Then, the hydroxyl groups are silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 150°C, ramped up to 300°C.
-
Injector Temperature: 280 °C.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to identify all volatile components.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
Logical Relationship for Purity Calculation:
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. caymanchem.com [caymanchem.com]
- 16. 13,14-Dihydroprostaglandin E1, Prostaglandin E1 (PGE1) metabolite (CAS 19313-28-1) | Abcam [abcam.com]
The Gold Standard in Bioanalysis: A Comparative Guide to 13,14-Dihydro PGE1-d4 Performance
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount for robust and reproducible results. This guide provides an objective comparison of the deuterated internal standard, 13,14-Dihydro Prostaglandin (B15479496) E1-d4 (13,14-Dihydro PGE1-d4), with a non-deuterated alternative, Prostaglandin A1 (PGA1), for the analysis of 13,14-dihydro-PGE1 in various biological matrices. The data presented herein underscores the superior performance of stable isotope-labeled standards in mitigating matrix effects and ensuring analytical accuracy.
Prostaglandin E1 (PGE1) is a potent bioactive lipid involved in a myriad of physiological processes. Its rapid metabolism to 13,14-dihydro-PGE1 necessitates precise analytical methods to understand its pharmacokinetics and pharmacodynamics. The use of an appropriate internal standard is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation of matrix effects, which are a significant source of variability and inaccuracy in complex biological samples.
Non-deuterated internal standards, like Prostaglandin A1, are structurally similar but not identical to the analyte. This structural difference can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising the accuracy of quantification, especially in diverse and complex biological matrices.
Quantitative Performance in Biological Matrices
The following tables summarize the expected performance of this compound compared to Prostaglandin A1 in common biological matrices based on established principles of bioanalytical method validation. While specific data for this compound is extrapolated from studies on similar deuterated prostaglandin standards like PGE2-d4, the trends highlight the inherent advantages of isotopic labeling.
Table 1: Performance in Human Plasma
| Parameter | This compound (Deuterated IS) | Prostaglandin A1 (Non-Deuterated IS) | Justification |
| Extraction Recovery | Consistent and closely tracks analyte recovery | Variable, may differ significantly from analyte | Near-identical chemical properties of the deuterated standard ensure it partitions similarly to the analyte during extraction. |
| Matrix Effect (Ion Suppression/Enhancement) | Minimal impact on analyte/IS ratio | Significant potential for differential matrix effects | Co-elution of the deuterated standard with the analyte allows for effective compensation of ion suppression or enhancement. Structural differences in PGA1 can lead to different susceptibility to matrix components. |
| Accuracy (% Bias) | High (typically <15%) | Lower, potential for significant bias | Superior correction for variability leads to more accurate quantification. |
| Precision (% CV) | High (typically <15%) | Lower, increased variability | Consistent performance across different plasma lots reduces the coefficient of variation. |
Table 2: Performance in Human Urine
| Parameter | This compound (Deuterated IS) | Prostaglandin A1 (Non-Deuterated IS) | Justification |
| Extraction Recovery | Consistent and closely tracks analyte recovery | Variable, may differ from analyte | The diverse and variable nature of the urine matrix can significantly impact the extraction of non-identical compounds differently. |
| Matrix Effect (Ion Suppression/Enhancement) | Effectively compensated | High potential for uncompensated matrix effects | Urine is a notoriously complex matrix with high salt content, where co-eluting endogenous compounds can severely and variably affect the ionization of the analyte and a structurally different internal standard. |
| Accuracy (% Bias) | High (typically <15%) | Potential for significant inaccuracy | The ability to track and correct for the highly variable matrix effects in urine is a key advantage of deuterated standards. |
| Precision (% CV) | High (typically <15%) | Lower, susceptible to inter-individual matrix variability | The consistency of the analyte/IS ratio is maintained even with variations in urine composition between subjects. |
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of 13,14-dihydro-PGE1 from biological matrices using this compound as an internal standard.
Solid Phase Extraction (SPE) from Human Plasma
-
Sample Preparation: To 500 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Acidify the sample to pH 3-4 with 1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
13,14-dihydro-PGE1: Precursor ion (Q1) m/z 355.3 -> Product ion (Q3) m/z 271.2
-
This compound: Precursor ion (Q1) m/z 359.3 -> Product ion (Q3) m/z 275.2
-
Prostaglandin A1 (for comparison): Precursor ion (Q1) m/z 335.2 -> Product ion (Q3) m/z 215.1
-
Visualizing the Rationale: Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the relevant biological pathway and the analytical workflow.
Caption: Metabolic and signaling pathway of Prostaglandin E1.
Caption: Experimental workflow for the quantification of 13,14-dihydro-PGE1.
A Head-to-Head Battle for Precision: ELISA vs. LC-MS for 13,14-Dihydro PGE1 Measurement
For researchers, scientists, and drug development professionals navigating the complexities of prostaglandin (B15479496) analysis, the choice of analytical method is paramount. This guide provides a comprehensive comparison of two prominent techniques for the quantification of 13,14-Dihydro Prostaglandin E1 (13,14-Dihydro PGE1), a key metabolite of Prostaglandin E1 (PGE1): the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
13,14-Dihydro PGE1 is a biologically active metabolite of PGE1, a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, vasodilation, and platelet aggregation.[1][2][3] Accurate measurement of this metabolite is crucial for understanding the in vivo activity and metabolism of PGE1-based therapeutics. This guide will delve into the performance characteristics, experimental protocols, and underlying principles of both ELISA and LC-MS to empower you to make an informed decision for your research needs.
Quantitative Performance: A Tale of Two Techniques
The choice between ELISA and LC-MS for 13,14-Dihydro PGE1 measurement often hinges on a trade-off between throughput, specificity, and sensitivity. The following table summarizes the key quantitative performance metrics for each method.
| Feature | ELISA | LC-MS/MS |
| Principle | Competitive immunoassay based on antibody-antigen recognition. | Physicochemical separation by chromatography followed by mass-based detection and quantification. |
| Specificity | Can be subject to cross-reactivity with structurally similar molecules. For example, a commercially available PGE1 ELISA kit shows 1.50% cross-reactivity with 13,14-Dihydro PGE1. | High, based on chromatographic retention time and specific mass-to-charge ratio (m/z) transitions of the target analyte and its fragments. |
| Sensitivity (LLOQ) | Typically in the low pg/mL range. For instance, a PGE1 ELISA kit has a sensitivity of approximately 5.58 pg/mL. | Can achieve sub-pg/mL to low pg/mL levels. A validated method for a similar prostaglandin metabolite reported a limit of detection of 20 pg/mL.[4] |
| Precision (%CV) | Intra-assay precision is generally <10%; inter-assay precision can be higher. A GC-MS method for a similar metabolite reported intra-batch precision of 11.8% and inter-batch precision of 8.1%.[5] | High, with intra- and inter-day precision typically <15% (often <5% for validated methods). An LC-MS/MS method for related prostaglandins (B1171923) reported intra- and inter-day precision of <5%.[4] |
| Accuracy (% Recovery) | Can be influenced by matrix effects and cross-reactivity. | Generally high, especially when using a stable isotope-labeled internal standard. Validated methods for similar analytes achieve accuracies within 85-115%. |
| Throughput | High; suitable for screening a large number of samples in parallel using 96-well plates. | Lower than ELISA; samples are analyzed sequentially. |
| Cost per Sample | Generally lower, especially for large sample numbers. | Higher, due to instrumentation and specialized personnel costs. |
| Multiplexing | Limited to single-analyte measurement per assay. | Capable of measuring multiple analytes in a single run, offering a broader metabolic profile. |
The Metabolic Journey of Prostaglandin E1
To appreciate the significance of measuring 13,14-Dihydro PGE1, it is essential to understand its place in the metabolic pathway of PGE1. The following diagram illustrates the conversion of PGE1 to its key metabolites.
Experimental Workflows: A Visual Comparison
The experimental procedures for ELISA and LC-MS differ significantly in terms of sample preparation, instrumentation, and data analysis. The following diagrams outline the typical workflows for each technique.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following provides a detailed, step-by-step protocol for both ELISA and LC-MS/MS, based on established methodologies.
Prostaglandin E1 Metabolite ELISA Protocol (Competitive Assay)
This protocol is based on commercially available competitive ELISA kits.[6][7]
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Create a serial dilution of the prostaglandin standard to generate a standard curve.
2. Assay Procedure:
-
Add 100 µL of standard or sample to the appropriate wells of the antibody-coated 96-well plate.
-
Add 50 µL of the enzyme-conjugated prostaglandin (tracer) to each well, except for the total activity and blank wells.
-
Add 50 µL of the specific antibody to each well, except for the blank, total activity, and non-specific binding wells.
-
Incubate the plate for the time specified in the kit protocol (typically 2-18 hours) at room temperature or 4°C.
-
Wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.
-
Add 200 µL of the substrate solution (e.g., p-Npp) to each well.
-
Incubate the plate in the dark for 60-90 minutes to allow for color development.
-
Add 50 µL of a stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 13,14-Dihydro PGE1 in the samples by interpolating their absorbance values on the standard curve.
LC-MS/MS Method for Prostaglandin Metabolite Quantification
This protocol is adapted from a validated method for the analysis of similar prostaglandin metabolites and represents a robust approach for 13,14-Dihydro PGE1.[4]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of plasma, add an appropriate internal standard (e.g., deuterated 13,14-Dihydro PGE1).
-
Acidify the sample to a pH of ~3.5 with a suitable acid (e.g., 2M HCl).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low-percentage organic solvent (e.g., 15% methanol) to remove interferences.
-
Elute the prostaglandins from the cartridge with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of approximately 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 13,14-Dihydro PGE1 and its internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of 13,14-Dihydro PGE1 in the samples from the calibration curve.
Choosing the Right Tool for the Job: A Logical Framework
The decision between ELISA and LC-MS should be guided by the specific requirements of your study. The following diagram provides a logical framework to aid in this selection process.
References
- 1. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Proper Disposal of 13,14-Dihydro PGE1-d4: A Guide for Laboratory Professionals
Ann Arbor, MI – Researchers, scientists, and drug development professionals utilizing 13,14-Dihydro PGE1-d4 are advised to adhere to specific disposal procedures to ensure laboratory safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this deuterated prostaglandin, a compound frequently used as an internal standard in mass spectrometry-based analyses.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. This compound, as supplied by vendors like Cayman Chemical (Item No. 9000281), is typically dissolved in a carrier solvent, such as methyl acetate. The hazards associated with the solution are therefore primarily dictated by the solvent.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound and its solutions must be managed as hazardous chemical waste. Adherence to local, state, and federal environmental regulations is crucial.
-
Waste Classification: Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, vials, gloves) as hazardous waste. Due to its formulation in a solvent, it will likely be classified as both chemical and potentially ignitable waste.
-
Waste Segregation and Collection:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvent (e.g., glass or polyethylene (B3416737) for methyl acetate).
-
The label should clearly state "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent (e.g., "Methyl Acetate").
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is cool, dry, and away from sources of ignition.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.
-
This typically involves contacting the Environmental Health and Safety (EHS) department or a contracted waste disposal service.
-
Do not attempt to dispose of this material down the drain or in regular laboratory trash.
-
Quantitative Data Summary
For the safe handling and disposal of this compound, quantitative data from the manufacturer's Safety Data Sheet should be consulted. The following table summarizes key information, although lot-specific details may vary.
| Parameter | Value | Source |
| Formulation | A solution in methyl acetate | Cayman Chemical |
| Purity | ≥99% deuterated forms (d₁-d₄) | Cayman Chemical |
| Recommended Storage | -20°C | Cayman Chemical |
| Methyl Acetate Hazards | ||
| Flash Point | -10°C (14°F) | SDS |
| Flammability | Highly flammable liquid and vapor | SDS |
| Health Hazards | Causes serious eye irritation, May cause drowsiness or dizziness | SDS |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
